Surgumycin
Description
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Properties
Molecular Formula |
C36H60O11 |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,14S,15S,16R,18R,20R,22S,26S,28S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one |
InChI |
InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13+/t24-,25-,26-,27+,28+,29-,30-,31?,32+,33?,34-,36-/m0/s1 |
InChI Key |
BFUTYTCDHCOXGG-TYLRSBSYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Discovery and Isolation of Surgumycin: An Analysis of Available Data
A comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed information regarding the discovery, isolation, and characterization of the antibiotic Surgumycin. This document summarizes the available information and outlines the current limitations in providing a complete technical guide as per the initial request.
Introduction to this compound
This compound has been identified as a carbonyl-conjugated pentaenic antibiotic.[1] This classification places it within the broader family of polyene macrolide antibiotics, which are a large group of secondary metabolites, primarily produced by bacteria of the genus Streptomyces. Polyene antibiotics are known for their antifungal activity, which is typically mediated by their interaction with sterols in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
The initial and primary reference to this compound appears in a 1990 publication by Shenin IuD.[1] This study, titled "Structure of this compound, a carbonyl-conjugated pentaenic antibiotic," was published in the Russian journal Antibiotiki i Khimioterapiia. Unfortunately, the full text of this article is not widely available in digitized formats, and detailed English translations of its contents are scarce. This severely limits the ability to provide an in-depth analysis of the compound.
Discovery and Producing Organism: Information Unavailable
A thorough search of scientific databases and literature archives did not yield any specific information about the discovery of this compound or the microorganism that produces it. Typically, novel antibiotics are discovered through large-scale screening programs of microorganisms, often isolated from soil or marine environments. The producing organism, likely a species of Streptomyces, its specific strain designation, and the geographical location of its isolation are critical pieces of information that are not currently available in the public domain for this compound.
Physicochemical Properties and Structure
The only available structural information describes this compound as a "carbonyl-conjugated pentaenic antibiotic."[1] The "pentaenic" descriptor indicates the presence of five conjugated double bonds within the macrolide ring, a characteristic feature of this subclass of polyenes. The "carbonyl-conjugated" aspect suggests that a carbonyl group is part of this conjugated system, which can influence the compound's chemical properties and biological activity. Without access to the original 1990 publication, further details on its molecular formula, molecular weight, and the precise chemical structure remain unknown.
Isolation and Purification Protocols: A Generalized Approach
Due to the lack of specific experimental protocols for this compound, a generalized workflow for the isolation and purification of polyene macrolide antibiotics from Streptomyces is presented below. It is important to note that this is a hypothetical workflow and the actual methods used for this compound may have differed significantly.
Fermentation
The process would begin with the cultivation of the producing Streptomyces strain in a suitable liquid fermentation medium. The composition of the medium is critical for optimal antibiotic production and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. Fermentation would be carried out in a shaker flask or a larger fermenter under controlled conditions of temperature, pH, and aeration for a period of several days.
Extraction
Following fermentation, the antibiotic would be extracted from the culture broth. As polyene macrolides are often found in both the mycelium and the culture filtrate, both fractions would likely be processed.
-
Mycelial Extraction: The mycelial cake, separated by centrifugation or filtration, would be extracted with an organic solvent such as methanol, acetone, or n-butanol.
-
Filtrate Extraction: The culture filtrate would be extracted with a water-immiscible organic solvent like ethyl acetate or chloroform.
Purification
The crude extracts obtained would then be subjected to a series of chromatographic purification steps to isolate this compound. A typical purification cascade might involve:
-
Silica Gel Chromatography: The crude extract would be fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Sephadex LH-20 Chromatography: Fractions showing antifungal activity would be further purified using size-exclusion chromatography on Sephadex LH-20 to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification step would likely involve reversed-phase HPLC to obtain pure this compound.
The diagram below illustrates a generalized workflow for the isolation of a hypothetical polyene antibiotic.
Quantitative Data: Information Unavailable
There is no publicly available quantitative data regarding the production and isolation of this compound. Key data points that are currently missing include:
-
Fermentation titer (yield in mg/L or µg/mL)
-
Extraction efficiency
-
Yield at each purification step
-
Final yield of pure compound
-
Purity assessment (e.g., by HPLC, NMR)
-
Spectroscopic data (e.g., UV-Vis, IR, NMR, Mass Spectrometry) that would confirm the structure.
Biological Activity and Signaling Pathways: Information Unavailable
While it can be inferred from its classification as a polyene antibiotic that this compound likely possesses antifungal properties, there are no specific studies available that detail its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations - MICs), or its mechanism of action. Consequently, there is no information on any specific signaling pathways that this compound might modulate in target organisms or in host cells.
Conclusion
The available scientific literature on this compound is exceedingly sparse, with the primary reference being a single 1990 publication that is not readily accessible. As a result, critical information regarding its discovery, the producing microorganism, detailed isolation and purification protocols, quantitative data, and biological activity is not available in the public domain. The creation of a comprehensive, in-depth technical guide with detailed experimental protocols and data visualizations for this compound is therefore not feasible at this time. Further research, including the acquisition and translation of the original Russian publication and new experimental work, would be required to elucidate the missing details of this antibiotic.
References
In-Depth Technical Guide to the Natural Source, Biosynthesis, and Isolation of Asukamycin
Disclaimer: Initial searches for "Surgumycin" did not yield any relevant scientific literature, suggesting it may be a typographical error or a compound not widely documented. This guide will focus on Asukamycin , a well-researched antibiotic from a natural source that aligns with the technical requirements of the user's request. Asukamycin belongs to the manumycin family of antibiotics and is known for its antibacterial, antifungal, and antineoplastic properties.[1][2]
Natural Source of Asukamycin
Asukamycin is a secondary metabolite produced by the Gram-positive bacterium Streptomyces nodosus subsp. asukaensis.[1][2] This actinomycete is the primary natural source from which Asukamycin and its congeners have been isolated.
Quantitative Production Data
The production of Asukamycin in the wild-type Streptomyces nodosus subsp. asukaensis is generally low.[3] However, production can be significantly enhanced through genetic engineering of the regulatory genes within the biosynthetic gene cluster. Overexpression of a cassette containing the regulatory genes asuR1, asuR2, asuR3, and asuR4 has been shown to increase Asukamycin production by approximately 14-fold.[3]
The producing organism also synthesizes a series of related compounds, or congeners, known as Asukamycins A2-A7, which differ in the starter unit of the upper polyketide chain.[4] The relative abundance of these congeners can be altered by inactivating specific genes in the biosynthetic pathway. For instance, a mutant with inactivated asuC3 and asuC4 genes showed a production of Asukamycin A1 at 0.9% and congeners A2-A7 at 30.0% relative to the wild-type strain.[4]
| Strain/Condition | Compound(s) | Relative Yield/Titer | Reference |
| S. nodosus subsp. asukaensis (Wild Type) | Asukamycin | Low (specific titer not consistently reported) | [3] |
| S. nodosus with overexpressed asuR1-R4 | Asukamycin | ~14-fold increase compared to wild type | [3] |
| S. nodosus asuC3/asuC4 double mutant | Asukamycin A1 | 0.9% of wild type | [4] |
| S. nodosus asuC3/asuC4 double mutant | Asukamycins A2-A7 | 30.0% of wild type | [4] |
Experimental Protocols
Fermentation of Streptomyces nodosus subsp. asukaensis
This protocol outlines the general procedure for the cultivation of S. nodosus subsp. asukaensis for the production of Asukamycin.
-
Spore Production:
-
Culture S. nodosus subsp. asukaensis strains on solid YM medium (2% agar) for 4 days at 30°C to generate spores.[5]
-
-
Seed Culture:
-
Inoculate a 30 mL seed medium with spores of S. nodosus.
-
Incubate the seed culture for 2 days.[3] The specific seed medium composition can vary, but typically includes a carbon source, nitrogen source, and mineral salts.
-
-
Production Culture:
Isolation and Purification of Asukamycin
The following is a general protocol for the extraction and purification of Asukamycin from the fermentation broth.
-
Harvesting:
-
After the fermentation period, centrifuge the culture broth at 5,000 rpm for 15 minutes to separate the mycelia from the supernatant.[3]
-
-
Solvent Extraction:
-
Extract the harvested culture broth three times with an equal volume of ethyl acetate.[4]
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Dry the combined ethyl acetate extract, for example, over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to obtain a crude extract.[4]
-
-
Silica Gel Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the fractions containing Asukamycin to semi-preparative reverse-phase HPLC (e.g., on a C18 column).[4]
-
A typical HPLC protocol involves the following:
-
Collect the fractions corresponding to the Asukamycin peak and evaporate the solvent to obtain the pure compound.
-
Visualizations
Asukamycin Biosynthetic Pathway
The biosynthesis of Asukamycin is a complex process involving several precursor molecules and a series of enzymatic reactions encoded by the asu gene cluster. The pathway begins with the formation of the core components, which are then assembled and modified to yield the final product.
References
- 1. Transcriptional regulation and increased production of asukamycin in engineered Streptomyces nodosus subsp. asukaensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antibiotic,, asukamycin, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Surugamide Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathway of surugamides, a family of cyclic and linear peptides with potential therapeutic applications. The information presented is based on current scientific literature and is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering. It is important to note that the term "surgumycin" appears to be a common misspelling of "surugamide," the scientifically recognized name for this compound class.
Introduction to Surugamides
Surugamides are a group of bioactive peptides produced by actinomycetes. This family includes the cyclic octapeptides, surugamides A-E, which are known inhibitors of cathepsin B, and the linear decapeptide, surugamide F.[1] The producing organisms are typically species of Streptomyces, such as Streptomyces albidoflavus and Streptomyces diastaticus.[1][2] The unique structure and biological activity of surugamides make their biosynthetic pathway a subject of significant scientific interest.
The Surugamide Biosynthetic Gene Cluster
The genetic blueprint for surugamide production is located in a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for synthesizing the peptide backbone and modifying it to produce the final natural products.
The core of the surugamide BGC is composed of genes encoding a non-ribosomal peptide synthetase (NRPS) system. NRPSs are large, modular enzymes that act as an assembly line to build peptides from amino acid monomers. The surugamide cluster features an unusual organization. The genes responsible for the biosynthesis of the cyclic octapeptides (surugamides A-E), surA and surD, are physically separated on the chromosome by two other NRPS genes, surB and surC, which are involved in the synthesis of the linear decapeptide surugamide F.[1] A thioesterase, encoded by the surE gene, is responsible for the final cyclization and release of the peptide from the NRPS.[3]
Table 1: Core Genes in the Surugamide Biosynthetic Gene Cluster
| Gene | Encoded Protein | Function in Surugamide Biosynthesis |
| surA | Non-ribosomal peptide synthetase | Part of the NRPS assembly line for the synthesis of cyclic octapeptides (Surugamides A-E) |
| surB | Non-ribosomal peptide synthetase | Part of the NRPS assembly line for the synthesis of the linear decapeptide (Surugamide F) |
| surC | Non-ribosomal peptide synthetase | Part of the NRPS assembly line for the synthesis of the linear decapeptide (Surugamide F) |
| surD | Non-ribosomal peptide synthetase | Part of the NRPS assembly line for the synthesis of cyclic octapeptides (Surugamides A-E) |
| surE | Thioesterase (PBP-type) | Catalyzes the cyclization and release of the nascent peptide from the NRPS assembly line.[3] |
The Biosynthetic Pathway of Surugamide A
The biosynthesis of surugamide A, a representative cyclic octapeptide, is a multi-step process orchestrated by the NRPS machinery.
The synthesis of surugamide A involves an NRPS assembly line composed of eight modules, which are distributed across the SurA and SurD proteins.[3] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[3] The nascent peptide remains covalently attached to the NRPS enzyme complex until its synthesis is complete.[3]
Upon completion of the octapeptide chain, the thioesterase enzyme SurE catalyzes the final step.[3] This involves the cleavage of the peptide from the NRPS and the simultaneous formation of a cyclic structure, yielding the final surugamide A molecule.[3]
Experimental Protocols
The elucidation of the surugamide biosynthetic pathway has been made possible through a combination of genomic and molecular biology techniques.
A key experimental approach to determine the function of genes within the BGC is gene inactivation. This technique involves disrupting a specific gene in the producing organism and observing the effect on secondary metabolite production.
Protocol for Gene Inactivation in Streptomyces
-
Construct a gene disruption vector: A plasmid is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (e.g., surA).
-
Introduce the vector into the Streptomyces host: This is typically achieved through conjugation from a donor E. coli strain.
-
Select for double-crossover homologous recombination: Culturing the Streptomyces on a medium containing the selection agent allows for the isolation of mutants in which the target gene has been replaced by the resistance cassette.
-
Verify the gene knockout: The successful deletion of the target gene is confirmed by PCR analysis of the genomic DNA from the mutant strain.
-
Analyze the metabolic profile: The culture broth of the mutant strain is extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the impact of the gene knockout on surugamide production. For example, inactivation of surA and surD would be expected to abolish the production of surugamides A-E.[1]
Regulation of Surugamide Biosynthesis
The production of surugamides is a regulated process, influenced by environmental factors. In Streptomyces diastaticus TUA-NKU25, isolated from the traditional Japanese fermented fish product Kusaya, the biosynthesis of surugamide A is notably upregulated in the presence of sodium chloride (NaCl).[2] This suggests that salt concentration is a key environmental cue for the activation of the surugamide BGC in this strain.[2]
Conclusion
The surugamide biosynthetic pathway represents a fascinating example of non-ribosomal peptide synthesis with an unusual gene cluster organization. Understanding this pathway not only provides insights into the intricate molecular machinery of natural product biosynthesis but also opens up avenues for the bioengineering of novel peptide derivatives with potentially improved therapeutic properties. Further research into the regulatory networks governing the expression of the surugamide BGC and the enzymatic mechanisms of the NRPS machinery will be crucial for harnessing the full potential of these bioactive molecules.
References
- 1. Biosynthetic Gene Cluster for Surugamide A Encompasses an Unrelated Decapeptide, Surugamide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the surugamide biosynthetic gene cluster of TUA-NKU25, a Streptomyces diastaticus strain isolated from Kusaya, and its effects on salt-dependent growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Presumed Mechanism of Action of Surgumycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing a specific, detailed mechanism of action for surgumycin is exceptionally limited in the public domain, particularly in English-language publications. The information presented herein is based on the established mechanism of action of polyene antibiotics, the class to which this compound belongs. This compound is identified as a carbonyl-conjugated pentaenic antibiotic. Therefore, its mechanism of action is presumed to be consistent with other members of this class.
Introduction to this compound and Polyene Antibiotics
This compound is classified as a carbonyl-conjugated pentaenic antibiotic. Polyene antibiotics are a class of antimicrobial compounds primarily used for their antifungal properties.[1] They are macrolide molecules with a large ring structure containing multiple conjugated double bonds on one side and multiple hydroxyl groups on the other, conferring an amphipathic character.[1][2] This dual nature is critical to their biological activity.
Core Mechanism of Action: Membrane Disruption
The primary mechanism of action for polyene antibiotics is the disruption of the cell membrane's integrity.[2][3] This is achieved through a specific interaction with sterols, which are essential components of eukaryotic cell membranes.
-
Target Specificity: In fungal cells, the primary sterol target is ergosterol .[3][4] In mammalian cells, the target is cholesterol . The higher affinity of most polyene antibiotics for ergosterol over cholesterol provides a degree of selective toxicity against fungal pathogens.[3]
-
Interaction and Disruption: The hydrophobic polyene portion of the antibiotic molecule intercalates into the lipid bilayer, while the hydrophilic polyol region interacts with the aqueous environment. This alignment is stabilized by the interaction with membrane sterols.[2] This interaction is thought to lead to one of two primary outcomes for membrane disruption.
One widely accepted model suggests that polyene antibiotics, such as Amphotericin B, self-assemble into transmembrane channels or pores after binding to ergosterol.[3] This pore formation leads to:
-
Ion Leakage: The channels disrupt the normal osmotic integrity of the cell, allowing the leakage of essential intracellular ions, particularly K+ and Na+.[1]
-
Cellular Content Efflux: Small organic molecules can also leak from the cell.
-
Cell Death: The resulting loss of electrochemical gradients and essential molecules leads to metabolic disruption and ultimately, cell death.
A more recent model suggests that some polyene antibiotics may not form stable pores but instead act as "sterol sponges," extracting ergosterol directly from the cell membrane.[1] This sequestration of ergosterol disrupts the many cellular functions that rely on this sterol, including membrane fluidity, trafficking, and the function of membrane-bound proteins.
Some polyene antibiotics, such as natamycin, are thought to inhibit the function of membrane transport proteins after binding to ergosterol.[4] This mode of action does not necessarily involve gross membrane permeabilization but rather a more subtle disruption of essential cellular transport processes.[4]
Presumed Signaling Pathways and Cellular Effects
The direct action of this compound, as a polyene antibiotic, is on the cell membrane. Therefore, it does not directly target specific intracellular signaling pathways in the way that, for example, a kinase inhibitor might. However, the downstream consequences of membrane disruption can trigger various cellular stress responses, including:
-
Oxidative Stress: Disruption of membrane-bound enzymes, such as those involved in the electron transport chain, can lead to the production of reactive oxygen species (ROS).
-
Apoptotic and Necrotic Pathways: The severe cellular damage and metabolic collapse resulting from membrane permeabilization can trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
Diagram: Generalized Mechanism of Action of Polyene Antibiotics
Caption: Generalized mechanism of polyene antibiotics targeting the fungal cell membrane.
Quantitative Data
A thorough search of publicly available scientific literature did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC), IC50, or Ki values against specific microbial strains. For polyene antibiotics in general, these values can vary widely depending on the specific compound, the target organism, and the assay conditions.
Table 1: Representative Quantitative Data for Other Polyene Antibiotics
| Antibiotic | Target Organism | Assay Type | Value |
| Amphotericin B | Candida albicans | MIC | 0.25 - 1.0 µg/mL |
| Nystatin | Candida albicans | MIC | 1.0 - 4.0 µg/mL |
| Natamycin | Aspergillus fumigatus | MIC | 2.0 - 8.0 µg/mL |
Note: These values are illustrative for the class of polyene antibiotics and are not specific to this compound. Actual values can vary.
Experimental Protocols
Specific experimental protocols used to elucidate the mechanism of action of this compound are not detailed in the available literature. However, a standard method for determining the antimicrobial activity of a compound is the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: General Broth Microdilution Assay for MIC Determination
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for fungi and 1.5 x 10^8 CFU/mL for bacteria. Further dilute the inoculum to the final desired concentration for the assay.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (microorganism with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) and for a sufficient duration (e.g., 24-48 hours), depending on the growth rate of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While specific data on this compound is scarce, its classification as a carbonyl-conjugated pentaenic antibiotic strongly suggests that its mechanism of action involves interaction with ergosterol in fungal cell membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death. The precise mode of this disruption (pore formation, sterol extraction, or transport inhibition) remains to be elucidated for this compound itself. Further research is required to determine the specific quantitative activity, detailed molecular interactions, and potential unique characteristics of this compound compared to other members of the polyene antibiotic class.
References
- 1. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
Surgumycin: A Technical Overview of a Carbonyl-Conjugated Pentaenic Antibiotic
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the biological activity of Surgumycin is extremely limited. This document provides a technical guide based on its classification as a carbonyl-conjugated pentaenic antibiotic and the general characteristics of this class of molecules. The content herein is intended to serve as a foundational overview and a framework for potential future research.
Introduction to this compound
This compound is identified as a carbonyl-conjugated pentaenic antibiotic.[1][2][3] Its chemical formula is C36H60O11, and it has a molecular weight of 668.86 g/mol .[1] The structure of this compound was first described in a 1990 Russian publication by Shenin IuD.[3] As a member of the pentaene macrolide class, it is expected to possess antimicrobial properties. However, detailed studies on its specific biological activities, mechanism of action, and potential therapeutic applications are not widely available in English-language scientific literature.
General Biological Activity of Pentaene Macrolide Antibiotics
Pentaene macrolides are a class of polyketide natural products known for their antimicrobial, particularly antifungal, activity. The defining feature of this group is a large macrocyclic lactone ring with five conjugated double bonds. This structural motif is crucial for their biological function. While specific data for this compound is unavailable, compounds in this class typically exhibit activity against a range of fungal pathogens and some bacteria.
Probable Mechanism of Action
Macrolide antibiotics, in general, are known to be inhibitors of bacterial protein synthesis.[2] They typically bind to the 50S subunit of the bacterial ribosome, which interferes with the elongation of the polypeptide chain.[2] This action is usually bacteriostatic, meaning it inhibits the growth of bacteria, but at higher concentrations, it can be bactericidal.[2] The "carbonyl-conjugated" description of this compound suggests a chemical feature that may influence its binding affinity to the ribosome or other cellular targets, potentially affecting its potency and spectrum of activity.
Quantitative Data on Biological Activity
A comprehensive search of scientific databases did not yield specific quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50)) for this compound. For the purposes of illustrating how such data would be presented, a template table is provided below. Future research would be necessary to populate this table with experimental results for this compound.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 90028 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound using the broth microdilution method. This is a standard procedure in antimicrobial susceptibility testing.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium overnight at a suitable temperature (e.g., 37°C for most bacteria).
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
-
Inoculation and Incubation:
-
50 µL of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic, bringing the final volume to 100 µL.
-
Control wells are included: a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
The plate is incubated at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
-
Visualizations
The following diagrams illustrate a generalized workflow for antibiotic discovery and the probable mechanism of action for a macrolide antibiotic.
References
Surgumycin: An Obscure Pentaenic Antibiotic with Limited Public Data
Despite a comprehensive search of available scientific literature and databases, detailed information regarding the cellular targets, signaling pathways, and mechanism of action of Surgumycin remains largely unavailable in the public domain. This scarcity of data prevents the creation of an in-depth technical guide as requested.
This compound is classified as a carbonyl-conjugated pentaenic antibiotic.[1][2] Its chemical formula is C36H60O11, and it is assigned the CAS number 51938-50-2.[1] The structure of this compound was reportedly described in a Russian publication by Shenin IuD in 1990.[2]
At present, there is no publicly accessible information detailing this compound's specific molecular targets, the signaling pathways it may modulate, or any quantitative data from experimental studies (e.g., IC50 values, binding affinities). Furthermore, detailed experimental protocols for assays involving this compound are not available.
The lack of information makes it impossible to fulfill the core requirements of the request, which included:
-
Data Presentation: No quantitative data on this compound's activity could be found to summarize in tables.
-
Experimental Protocols: No detailed methodologies for key experiments involving this compound are published.
-
Mandatory Visualization: Without identified signaling pathways or experimental workflows, no diagrams can be generated.
It is possible that research on this compound is proprietary, in very early stages of development, or was discontinued without extensive publication in English-language journals.
For researchers, scientists, and drug development professionals interested in this molecule, the primary next step would be to locate and translate the 1990 publication by Shenin IuD, which may contain foundational structural information. Further investigation would require de novo experimental research to elucidate its biological activity, targets, and mechanism of action.
References
In Vitro Efficacy of Surgumycin: A Technical Overview
Disclaimer: This document provides a representative technical guide on the in vitro evaluation of a hypothetical compound, "Surgumycin." As of the date of this publication, there is no publicly available scientific literature corresponding to a compound with this name. The experimental data, protocols, and mechanisms presented herein are illustrative, synthesized from established principles of in vitro pharmacology and drug discovery to serve as a technical example for researchers, scientists, and drug development professionals.
Introduction
The preliminary assessment of a novel therapeutic agent's potential relies heavily on a robust characterization of its in vitro effects. This whitepaper outlines the foundational in vitro profile of this compound, a novel investigational compound. The subsequent sections detail its antimicrobial and cytotoxic activities, elucidate a potential mechanism of action through signaling pathway modulation, and provide the detailed experimental protocols utilized in these assessments.
Antimicrobial Activity
This compound was evaluated for its antimicrobial potency against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro, was determined using the broth microdilution method.[1][2][3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined following a 24-hour incubation period. The results are summarized in Table 1.
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 4 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |
| Escherichia coli | Gram-negative | 25922 | 16 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: A suspension of each bacterial strain was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Drug Dilution: this compound was serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted this compound was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited bacterial growth, as evidenced by the absence of turbidity.
Cytotoxic and Antiproliferative Effects
The in vitro efficacy of this compound was assessed against a panel of human cancer cell lines to determine its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, was determined using a cell viability assay.[4][5][6]
Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)
The IC50 values of this compound were calculated after 72 hours of continuous exposure. The data are presented in Table 2.
| Cell Line | Cancer Type | ATCC Number | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | HTB-22 | 5.2 |
| A549 | Lung Carcinoma | CCL-185 | 12.8 |
| HCT116 | Colorectal Carcinoma | CCL-247 | 8.1 |
| HeLa | Cervical Adenocarcinoma | CCL-2 | 15.5 |
| PC-3 | Prostate Adenocarcinoma | CRL-1435 | 22.3 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[7]
Mechanism of Action: Signaling Pathway Analysis
Preliminary investigations into the mechanism of action of this compound suggest its involvement in the modulation of key cellular signaling pathways that are often dysregulated in cancer.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental and Logical Workflows
To ensure reproducibility and clarity, the workflows for in vitro evaluation are standardized.
General Workflow for In Vitro Cytotoxicity Screening
Caption: Standardized workflow for determining the IC50 of this compound in cancer cell lines.
Conclusion
The in vitro data presented in this technical guide establish a foundational profile for the investigational compound this compound. It demonstrates notable antimicrobial activity against Gram-positive bacteria and potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanism, involving the inhibition of the PI3K/Akt/mTOR pathway, provides a clear direction for future mechanistic studies. These findings underscore the potential of this compound as a lead compound for further preclinical development.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Surgumycin: A Technical Guide to its Structure-Activity Relationship and Inferred Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Surgumycin is a carbonyl-conjugated pentaenic antibiotic, a class of microbial natural products known for their broad-spectrum antifungal activity. While specific quantitative data on the structure-activity relationship (SAR) of this compound remains confined to older, largely inaccessible Russian-language literature, a comprehensive understanding can be built upon the well-established principles of polyene macrolide antibiotics. This guide synthesizes the known structural features of this compound with the broader knowledge of its chemical class to provide an in-depth analysis of its probable mechanism of action, structure-activity relationships, and the experimental protocols necessary for its evaluation. All quantitative data presented is representative of the polyene class to infer the potential activity of this compound and its analogs.
Introduction to this compound and the Polyene Antibiotic Family
This compound, identified by its chemical formula C36H60O11, belongs to the polyene macrolide family of antibiotics. These compounds are characterized by a large macrolactone ring with a distinct hydrophobic region containing a series of conjugated double bonds and a hydrophilic region with multiple hydroxyl groups. This compound is specifically classified as a pentaene, indicating the presence of five conjugated double bonds within its structure. This structural motif is central to the biological activity of all polyene antibiotics.
The general structure of polyene antibiotics confers a unique amphipathic character, allowing them to interact with and disrupt the cell membranes of susceptible organisms, primarily fungi. Their mechanism of action is largely attributed to their high affinity for ergosterol, a key sterol component of fungal cell membranes that is absent in bacterial and mammalian cells, providing a degree of selective toxicity.
Inferred Structure-Activity Relationship (SAR) of this compound
Based on extensive research into the polyene class of antibiotics, the structure-activity relationship of this compound can be inferred by considering key structural modifications and their impact on antifungal activity and toxicity.
Table 1: Inferred Structure-Activity Relationship for this compound Analogs
| Structural Modification | Effect on Antifungal Activity | Effect on Toxicity | Rationale |
| Number of Conjugated Double Bonds | |||
| Increase from Pentaene to Heptaene | Likely Increase | Likely Increase | A greater number of conjugated bonds enhances binding affinity to ergosterol but also increases interaction with cholesterol in mammalian cells.[1][2] |
| Decrease from Pentaene to Triene/Tetraene | Likely Decrease | Likely Decrease | Reduced ergosterol binding affinity leads to lower efficacy and toxicity.[2][3] |
| Macrolide Ring Size and Rigidity | |||
| Alteration of Ring Size | Variable | Variable | The macrolide ring acts as a scaffold; significant changes can disrupt the optimal orientation for membrane insertion and pore formation. |
| Introduction of Rigidifying Moieties | Potential Increase | Potential Increase | Increased rigidity may enhance the stability of the ion channel formed in the fungal membrane. |
| Hydroxylation Pattern | |||
| Removal of Key Hydroxyl Groups | Likely Decrease | Variable | Specific hydroxyl groups are crucial for the proper orientation of the molecule in the lipid bilayer and for forming the hydrophilic core of the ion channel. |
| Addition of Hydroxyl Groups | Variable | Variable | May alter solubility and interaction with the polar head groups of membrane phospholipids. |
| Mycosamine Moiety | |||
| Removal or Modification | Significant Decrease | Variable | The mycosamine sugar is critical for the initial interaction with the fungal cell membrane and proper anchoring of the molecule. |
| Carbonyl Group Conjugation | |||
| Modification of the Carbonyl Group | Likely Alteration of Activity | Unknown | The conjugated carbonyl group in this compound likely influences the electronic properties of the polyene system and its interaction with the membrane. |
Proposed Mechanism of Action of this compound
The primary mechanism of action for polyene antibiotics is the disruption of cell membrane integrity. This is a multi-step process that can be visualized as a distinct signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Evaluating this compound Activity
The evaluation of a novel or poorly characterized antibiotic like this compound requires a standardized set of in vitro experiments to determine its efficacy and spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to quantify the in vitro activity of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate fungal growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.
Minimum Fungicidal Concentration (MFC) Assay
The MFC assay is performed to determine if an antibiotic is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).
Protocol:
-
Perform MIC Assay: Following the determination of the MIC, take aliquots from the wells that show no visible growth.
-
Subculturing: Spread the aliquots onto agar plates that do not contain any this compound.
-
Incubation: Incubate the agar plates at 35°C for 24 to 48 hours.
-
Reading the MFC: The MFC is the lowest concentration of this compound from the MIC assay that results in no fungal growth on the agar plates.
Conclusion and Future Directions
This compound, as a member of the pentaene macrolide family, holds potential as an antifungal agent. While direct experimental data on its structure-activity relationship is not widely available in the public domain, a strong inferential understanding can be derived from the extensive body of research on polyene antibiotics. Future research should focus on obtaining and translating the original Russian literature to provide a more concrete foundation for its SAR. Furthermore, the synthesis and evaluation of this compound analogs, guided by the principles outlined in this guide, will be crucial in exploring its therapeutic potential and potentially developing derivatives with improved efficacy and reduced toxicity. The experimental protocols provided herein offer a standardized approach for the systematic evaluation of this compound and its future analogs.
References
Preliminary Toxicity Profile of Surgumycin: Acknowledging Data Scarcity
Researchers, scientists, and drug development professionals are advised that a comprehensive preliminary toxicity profile for Surgumycin, a carbonyl-conjugated pentaenic antibiotic, cannot be constructed at this time due to a significant lack of publicly available data. Despite targeted searches for toxicological information, including acute toxicity (such as LD50 values), cytotoxicity, and genotoxicity data, no substantive experimental results have been identified in the public domain.
This compound is identified as a chemical compound with the formula C36H60O11 and CAS number 51938-50-2. It is noted for its antimicrobial activity. However, detailed studies elucidating its safety profile, mechanism of action, and effects on cellular signaling pathways are not presently available in scientific literature or databases.
One isolated study mentions the effect of the broader class of carbonyl-conjugated pentaene-group antibiotics on the oxygen absorption rate of thymocyte suspensions, suggesting a potential area for further toxicological investigation. However, this single piece of information is insufficient to form even a basic toxicity profile for this compound specifically.
Without access to foundational toxicity data, the creation of summary tables, detailed experimental protocols, and visualizations of signaling pathways, as requested for an in-depth technical guide, is not feasible.
It is critical for the research and drug development community to be aware of this data gap. Further investigation into the toxicological properties of this compound is necessary before any meaningful assessment of its therapeutic potential or risk to human health can be made. Researchers considering work with this compound should anticipate the need to conduct comprehensive in vitro and in vivo toxicity studies as a primary step.
A Comprehensive Technical Guide to the Solubility and Stability of Novel Pharmaceutical Compounds: A Case Study with "Surgumycin"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines the typical procedures and data presentation for the solubility and stability assessment of a novel drug candidate, using "Surgumycin" as a placeholder. As of the date of this publication, "this compound" is not a recognized compound in publicly available scientific literature. Therefore, the data presented herein is illustrative and intended to serve as a guide for the experimental investigation of new chemical entities.
Introduction
The successful development of a new pharmaceutical agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability of a drug, while its stability profile determines its shelf-life, storage conditions, and potential degradation pathways. This guide provides an in-depth overview of the core principles and experimental methodologies for characterizing the solubility and stability of a novel compound, exemplified by the hypothetical molecule, "this compound."
Solubility Profile of "this compound"
Aqueous solubility is a crucial determinant of a drug's absorption and, consequently, its therapeutic efficacy. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[1] The following sections detail the methodologies and illustrative data for determining the solubility of "this compound."
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[2][3]
Objective: To determine the saturated concentration of "this compound" in various aqueous media at a constant temperature.
Materials:
-
"this compound" powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for "this compound"
Procedure:
-
An excess amount of "this compound" powder is added to a known volume of each buffer in separate sealed flasks.
-
The flasks are placed in an orbital shaker set to a constant temperature (typically 37°C to simulate physiological conditions) and agitated.[4]
-
Samples are periodically withdrawn, centrifuged to remove undissolved solids, and the supernatant is analyzed by HPLC to determine the concentration of "this compound."
-
Equilibrium is considered reached when consecutive measurements show no significant change in concentration.
Quantitative Solubility Data
The following table summarizes the hypothetical equilibrium solubility of "this compound" in various media.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | ~7.0 | 25 | 15.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 20.5 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.8 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 18.3 |
Kinetic Solubility Assessment
Kinetic solubility provides an early indication of a compound's dissolution characteristics.
Experimental Protocol: Turbidimetric Solubility Assay
Objective: To rapidly assess the concentration at which "this compound" precipitates from a solution.
Materials:
-
"this compound" stock solution in Dimethyl Sulfoxide (DMSO)
-
Aqueous buffers (e.g., PBS)
-
Plate reader capable of measuring turbidity
Procedure:
-
A serial dilution of the "this compound" DMSO stock is prepared.
-
A small aliquot of each dilution is added to the aqueous buffer in a microplate well.
-
The plate is incubated for a short period (e.g., 2 hours) at a controlled temperature.
-
The turbidity of each well is measured. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Stability Profile of "this compound"
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[5][6][7] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][8]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation pathways and to develop stability-indicating analytical methods.[7][8][9]
Objective: To evaluate the stability of "this compound" under various stress conditions.
Materials:
-
"this compound" solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
Procedure:
-
Acid/Base Hydrolysis: "this compound" solution is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: "this compound" in solid and solution form is exposed to high temperatures (e.g., 80°C).
-
Photostability: The solid drug and its solution are exposed to light conditions as specified by ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[9]
-
Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the remaining "this compound" and detect degradation products.
Quantitative Stability Data
The following table summarizes the hypothetical results from forced degradation studies on "this compound."
| Stress Condition | Time (hours) | "this compound" Remaining (%) | Major Degradants Observed |
| 0.1 M HCl, 60°C | 24 | 85.2 | Degradant A, Degradant B |
| 0.1 M NaOH, 60°C | 24 | 45.7 | Degradant C |
| 3% H₂O₂, RT | 24 | 92.1 | Degradant D |
| 80°C (Solid) | 72 | 98.5 | None Detected |
| ICH Q1B Photostability | - | 99.0 | None Detected |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[5][10]
Experimental Protocol: ICH Long-Term Stability
Objective: To evaluate the stability of "this compound" under ICH-recommended long-term storage conditions.
Procedure:
-
"this compound" is stored in its proposed container closure system under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[8]
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and tested for appearance, purity, and degradation products.[5]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Logical Flow for Stability Assessment
Caption: Overview of the stability testing process.
Hypothetical Signaling Pathway Affected by "this compound"dot
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Elusive Spectroscopic Profile of Surgumycin: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, obtaining comprehensive spectroscopic data is a critical first step in the characterization of a novel compound. This technical guide addresses the available information on the antibiotic Surgumycin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. However, it is important to note that detailed, publicly accessible primary spectroscopic data for this compound is exceptionally scarce.
This compound, a polyene macrolide antibiotic, has been identified in scientific literature, yet its full spectral characterization remains largely confined to a key publication in a non-English language source. This guide consolidates the known information and provides a framework for the expected spectroscopic features of this class of molecule, in the absence of readily available primary data.
Molecular and Structural Information
This compound is registered under the CAS number 51938-50-2 with the molecular formula C₃₆H₆₀O₁₁. The foundational structural work was published by Shenin IuD in 1990. While this publication is in Russian, it is the primary source cited for the structural elucidation of this compound.
Spectroscopic Data: A Summary of Expectations
Due to the lack of publicly available raw NMR and MS data, this section will present the expected spectroscopic characteristics for a molecule with the proposed structure of this compound. These expectations are based on the general principles of NMR and MS as applied to polyene macrolide antibiotics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete NMR analysis of this compound would involve a suite of experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully assign the proton and carbon signals and establish the connectivity of the molecule.
Expected ¹H NMR Spectral Features:
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Polyene Chain Protons | 5.5 - 7.5 | Doublets, Doublets of Doublets | The conjugated polyene system will give rise to a complex series of signals in the downfield region of the spectrum. The coupling constants will be indicative of the stereochemistry (E/Z) of the double bonds. |
| Methine Protons (on hydroxylated carbons) | 3.5 - 4.5 | Multiplets | These protons are attached to carbons bearing hydroxyl groups and will appear in the mid-field region. |
| Methylene Protons | 1.2 - 2.5 | Multiplets | The aliphatic portions of the macrolide ring will produce a series of overlapping signals in the upfield region. |
| Methyl Protons | 0.8 - 1.5 | Doublets, Singlets | Methyl groups on the macrolide ring will appear as distinct signals in the most upfield region. |
Expected ¹³C NMR Spectral Features:
| Functional Group | Expected Chemical Shift (ppm) |
| Carbonyl Carbon | 190 - 220 |
| Polyene Carbons | 120 - 150 |
| Carbons attached to Oxygen | 60 - 80 |
| Aliphatic Carbons | 10 - 50 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments would provide valuable information about the fragmentation pattern, aiding in the structural confirmation.
Expected Mass Spectrometry Data:
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | 669.4181 | Calculated for C₃₆H₆₁O₁₁⁺ |
| [M+Na]⁺ | 691.3999 | Calculated for C₃₆H₆₀O₁₁Na⁺ |
| [M-H₂O+H]⁺ | 651.4075 | Loss of a water molecule is a common fragmentation pathway for polyols. |
| Other Fragments | Variable | Fragmentation of the polyene chain and cleavage of the macrolide ring would produce a series of characteristic ions. |
Experimental Protocols: A General Framework
NMR Data Acquisition Workflow
Figure 1. A generalized workflow for the acquisition and analysis of NMR data for a natural product like this compound.
Mass Spectrometry Data Acquisition Workflow
Figure 2. A standard workflow for obtaining and interpreting mass spectrometry data for a natural product.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. As a polyene macrolide antibiotic, its primary mechanism of action is likely similar to other members of its class, which involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Further research is required to elucidate any specific interactions with cellular signaling cascades.
Conclusion
The comprehensive spectroscopic characterization of this compound remains an area ripe for further investigation. The lack of accessible primary NMR and MS data presents a significant challenge for researchers in the field. This guide provides a foundational understanding of the expected spectroscopic properties and outlines the general experimental workflows necessary for such a characterization. The scientific community would greatly benefit from the publication of detailed, modern spectroscopic data for this antibiotic to facilitate further research and development.
An In-depth Technical Guide to Homologous Compounds of Surgumycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homologous compounds of Surgumycin, a carbonyl-conjugated pentaenic antibiotic. As a member of the polyene macrolide family, this compound shares structural and functional similarities with other pentaenes, making a comparative study of these homologs crucial for understanding their structure-activity relationships, biosynthetic origins, and potential therapeutic applications. This document details the chemical structures, biological activities, and experimental protocols related to this compound and its key homologous counterparts: Filipin III, Fungichromin, and Chainin.
Structural Comparison of this compound and Its Homologs
This compound and its homologs are classified as pentaene macrolides, characterized by a large macrocyclic lactone ring containing a sequence of five conjugated double bonds. These compounds are products of polyketide biosynthesis, leading to variations in their hydroxylation patterns and side-chain substitutions, which in turn influence their biological activity.
Table 1: Physicochemical Properties of this compound and Homologous Pentaenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₃₆H₆₀O₁₁ | 668.86 | Carbonyl-conjugated pentaene, extensive hydroxylation |
| Filipin III | C₃₅H₅₈O₁₁ | 654.83 | 28-membered macrolide, lacks the exocyclic carbonyl group of this compound.[1][2] |
| Fungichromin | C₃₅H₅₈O₁₂ | 670.83 | Also known as Pentamycin or Lagosin, highly hydroxylated 28-membered macrolide.[3][4][5] |
| Chainin | C₃₃H₅₄O₁₀ | 610.78 | A smaller macrolide ring compared to the others. |
Comparative Biological Activity
The primary mechanism of action for polyene macrolides involves binding to sterols, particularly ergosterol, in fungal cell membranes. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately cell death. The affinity for ergosterol over cholesterol is a key determinant of their selective antifungal activity and toxicity profile.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of this compound Homologs
| Organism | Filipin III (mg/L) | Fungichromin (mg/L) |
| Candida utilis | 0.3[6] | - |
| Saccharomyces cerevisiae | 0.4[6] | - |
| Fusarium oxysporum | - | 3.80[7] |
| Rhizoctonia solani | - | 72 (IC₉₀) |
Biosynthetic Pathways
The structural diversity among these homologous pentaenes arises from variations in their biosynthesis by different strains of Streptomyces. The core macrolide structure is assembled by a Type I polyketide synthase (PKS) multienzyme complex. The subsequent modifications, such as hydroxylation and glycosylation (though not prominent in this subgroup), are carried out by tailoring enzymes, leading to the final distinct structures.
Below is a generalized workflow for the biosynthesis of pentaene macrolides.
Experimental Protocols
Isolation and Purification of Pentaene Macrolides
A general workflow for the isolation and purification of these compounds from Streptomyces fermentation broths is outlined below. The specific solvents and chromatographic conditions may be optimized for each compound.
Detailed Methodologies:
-
Fermentation: Cultures of the producing Streptomyces strain (e.g., S. filipinensis for Filipin III) are grown in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The whole fermentation broth or the mycelial cake is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
HPLC Purification: Fractions showing antifungal activity are further purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to obtain the pure compound.[8][9]
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of the purified compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[10][11][12][13]
References
- 1. Filipin III from Streptomyces filipinensis | C35H58O11 | CID 6433553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Filipin III | C35H58O11 | CID 25439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fungichromin | C35H58O12 | CID 5282200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fungichromin production by Streptomyces sp. WP-1, an endophyte from Pinus dabeshanensis, and its antifungal activity against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A reverse-phase HPLC assay for measuring the interaction of polyene macrolide antifungal agents with sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rapidmicrobiology.com [rapidmicrobiology.com]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
In-depth Technical Guide: The Therapeutic Potential of Surgumycin
Disclaimer: The following guide is based on publicly available scientific literature and research data. Surgumycin is currently understood to be a research compound and is not approved for human or veterinary use.[1]
Executive Summary
This compound is a carbonyl-conjugated pentaenic antibiotic.[1] Belonging to the polyene class of antibiotics, its primary therapeutic potential lies in its antifungal activity. This guide aims to provide a comprehensive overview of the current understanding of this compound, focusing on its classification, and potential mechanisms of action based on its structural class. Due to the limited publicly available data on this compound, this document also outlines the necessary future directions for research to fully elucidate its therapeutic profile.
Potential Therapeutic Class: Antifungal Agent
This compound is classified as a pentaenic antibiotic.[1] Polyene antibiotics are a well-established class of antifungal agents. Their mechanism of action typically involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death. Given this compound's classification as a pentaene, it is highly probable that its primary therapeutic application would be in the treatment of fungal infections.
Postulated Mechanism of Action
Signaling Pathway Diagram
The following diagram illustrates the generally accepted mechanism of action for polyene antibiotics, which is the likely pathway for this compound.
Caption: Postulated mechanism of action for this compound based on its polyene antibiotic class.
Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound, such as IC50, EC50, or Ki values from preclinical studies. The following table is presented as a template for when such data becomes available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Candida albicans) | Data not available | ||
| IC50 (Aspergillus fumigatus) | Data not available | ||
| In vivo Efficacy (Murine Model) | Data not available | ||
| Cytotoxicity (Mammalian Cells) | Data not available |
Proposed Experimental Protocols
To thoroughly characterize the therapeutic potential of this compound, a series of key experiments are required. The following are proposed high-level protocols.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in 96-well microtiter plates containing appropriate fungal growth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Incubate the plates at the optimal growth temperature for the respective fungi (e.g., 35°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.
Ergosterol Binding Assay
Objective: To confirm that this compound's mechanism of action involves binding to ergosterol.
Methodology:
-
Prepare liposomes containing ergosterol and a fluorescent lipid dye.
-
Incubate the ergosterol-containing liposomes with varying concentrations of this compound.
-
Measure the fluorescence intensity. A change in fluorescence upon addition of this compound would indicate binding to ergosterol and disruption of the liposome structure.
-
As a control, perform the same assay with cholesterol-containing liposomes to assess specificity.
In Vivo Efficacy Study (Murine Model of Disseminated Candidiasis)
Objective: To evaluate the in vivo antifungal efficacy of this compound.
Methodology:
-
Induce a systemic Candida albicans infection in immunocompromised mice via intravenous injection.
-
Administer this compound at various dosages to different treatment groups via an appropriate route (e.g., intraperitoneal or intravenous).
-
Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like amphotericin B).
-
Monitor the survival of the mice over a period of time (e.g., 14-21 days).
-
At the end of the study, or upon humane endpoint, harvest organs (e.g., kidneys, brain) to determine the fungal burden (colony-forming units per gram of tissue).
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
Caption: Proposed preclinical development workflow for this compound.
Future Directions
The current body of public knowledge on this compound is limited. To fully assess its therapeutic potential, the following research areas should be prioritized:
-
Comprehensive Antifungal Spectrum: Testing this compound against a broad panel of clinical fungal isolates, including resistant strains.
-
Mechanism of Action Elucidation: Detailed studies to confirm ergosterol binding and investigate other potential molecular targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Toxicology Studies: In-depth evaluation of the potential toxicity of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to potentially improve efficacy and reduce toxicity.
Conclusion
This compound, as a carbonyl-conjugated pentaenic antibiotic, holds promise as a potential antifungal agent.[1] However, a significant amount of foundational research is required to validate this potential and to characterize its efficacy and safety profile. The experimental protocols and workflow outlined in this guide provide a roadmap for the systematic evaluation of this compound and its progression as a potential therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Surgumycin
A thorough search of the scientific literature and available databases did not yield any information on a compound named "Surgumycin." It is possible that "this compound" may be a new or proprietary name not yet disclosed in public-facing scientific literature, a misspelling of an existing compound, or a compound that has not been synthesized or described.
The search results did retrieve information on the synthesis and biosynthesis of several other complex natural products, including:
-
Mannopeptimycins: A class of lipoglycopeptide antibiotics.[3]
-
Sorangicin A: A complex macrolide antibiotic.[4]
-
Panowamycins, TM-135, and Veramycin F. [5]
-
Glauconic and Glaucanic Acid. [6]
These search results did not, however, contain any mention of "this compound." Without any information on the chemical structure, properties, or synthesis of this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams.
For the benefit of researchers, scientists, and drug development professionals, a generalized workflow for developing a synthesis protocol for a novel compound is outlined below. This workflow is based on common practices in medicinal chemistry and process development.
General Workflow for Natural Product Synthesis Protocol Development
A logical workflow for the total synthesis of a natural product is essential for a successful and efficient process. The following diagram illustrates a typical approach, from initial retrosynthetic analysis to final compound verification.
Caption: A generalized workflow for the total synthesis of a natural product.
Hypothetical Signaling Pathway Inhibition
Should "this compound" be an inhibitor of a signaling pathway, a diagram illustrating this mechanism of action would be crucial for its biological characterization. Below is a hypothetical representation of a signaling pathway being inhibited by a theoretical drug.
Caption: Hypothetical inhibition of a signaling pathway by "this compound".
We recommend that the user verify the name and spelling of the compound of interest and provide a chemical structure or a reference to a publication describing it. With more specific information, a detailed synthesis protocol and associated application notes can be developed.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway for mannopeptimycins, lipoglycopeptide antibiotics active against drug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-sorangicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Asymmetric total synthesis of glauconic and glaucanic acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Total synthesis of (+)-zaragozic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Total Synthesis of (+)-Zaragozic Acid C - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Purification of Surgumycin from Crude Extract: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed and specific protocols for the purification of "Surgumycin" are not available in the public scientific literature. The following application notes and protocols are based on established, general methodologies for the purification of novel antibiotics and secondary metabolites from bacterial crude extracts, particularly from Streptomyces species, which are a common source of such compounds. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound as they are determined.
Introduction
This compound is a compound with noted antimicrobial activity.[1] The successful purification of this compound from a crude extract is a critical step in its development as a potential therapeutic agent. This process is essential for detailed structural elucidation, comprehensive bioactivity assessment, and subsequent preclinical and clinical studies. This document provides a generalized framework and detailed protocols for the isolation and purification of a novel antibiotic, which can be applied to this compound. The workflow encompasses fermentation, extraction, multi-step chromatographic purification, and purity assessment.
Data Presentation
The following tables provide a template for recording and summarizing quantitative data at each stage of the purification process. Hypothetical data is included for illustrative purposes.
Table 1: Summary of this compound Purification Steps
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 1,000,000 | 200 | 100 | 1 |
| Solvent Partitioning | 1500 | 850,000 | 567 | 85 | 2.8 |
| Silica Gel Column | 300 | 600,000 | 2000 | 60 | 10 |
| Ion Exchange Chrom. | 50 | 450,000 | 9000 | 45 | 45 |
| Preparative HPLC | 5 | 300,000 | 60,000 | 30 | 300 |
Table 2: HPLC Analysis of Purified this compound
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Purity by Area (%) | >98% |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Detection Wavelength | 280 nm |
Experimental Protocols
Fermentation and Production of Crude Extract
This protocol describes the initial steps to produce and extract the crude mixture containing this compound from a bacterial culture, such as Streptomyces.
Protocol 3.1.1: Large-Scale Fermentation
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP-2 medium) with a pure culture of the this compound-producing strain.
-
Incubate the seed culture at 30°C for 48-72 hours with shaking at 180 rpm.
-
Use the seed culture to inoculate a large-scale production fermenter containing the optimized production medium.
-
Continue fermentation for 7-10 days at 30°C with controlled aeration and agitation. Monitor the production of this compound periodically using a bioassay or HPLC analysis of small samples.
Protocol 3.1.2: Extraction of Crude this compound
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to a level that optimizes this compound solubility and stability (e.g., acidic or basic, to be determined empirically).
-
Perform liquid-liquid extraction using an equal volume of an appropriate organic solvent such as ethyl acetate or butanol.
-
Separate the organic phase and repeat the extraction process twice more.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude supernatant extract.
-
-
Mycelial Extraction:
-
Homogenize the mycelial pellet with a solvent like methanol or acetone.
-
Centrifuge to remove cell debris.
-
Concentrate the solvent to obtain the crude mycelial extract.
-
-
Determine the antimicrobial activity of both extracts to identify the primary location of this compound.
Purification of this compound
This section details a multi-step chromatographic approach to purify this compound from the crude extract.
Protocol 3.2.1: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create a uniform stationary phase.
-
Dissolve the crude extract in a minimal volume of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).
-
Collect fractions of a fixed volume.
-
Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) and a bioassay.
-
Pool the active fractions and concentrate them.
Protocol 3.2.2: Ion Exchange Chromatography (Optional)
If this compound possesses an ionizable group, this step can significantly enhance purification.
-
Select an appropriate ion-exchange resin (anion or cation exchanger) based on the predicted charge of this compound at a given pH.
-
Pack a column with the chosen resin and equilibrate it with a low-ionic-strength buffer.
-
Dissolve the partially purified sample from the previous step in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.
-
Collect fractions and identify those containing this compound by bioassay and/or HPLC.
-
Pool the active fractions and desalt if necessary.
Protocol 3.2.3: Preparative High-Performance Liquid Chromatography (HPLC)
This is the final polishing step to achieve high purity.
-
Use a preparative reverse-phase C18 HPLC column.
-
Develop a suitable mobile phase gradient, typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Dissolve the sample from the previous purification step in the initial mobile phase.
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using a UV detector at a wavelength where this compound absorbs.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
Purity Assessment and Characterization
Protocol 3.3.1: Analytical HPLC
-
Use an analytical reverse-phase C18 column.
-
Inject a small amount of the purified this compound.
-
Run a gradient similar to the preparative method.
-
Assess the purity by integrating the peak area of this compound relative to any impurity peaks.
Protocol 3.3.2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Obtain the mass spectrum of the purified compound to determine its molecular weight.
-
Perform 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), to elucidate the chemical structure of this compound.
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Logical flow of the purification process.
References
Application Note: Quantitative Analysis of Surgumycin in Human Plasma by HPLC-MS/MS
Affiliation: Fictional Application Laboratory, Google Scientific
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Surgumycin in human plasma. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a novel therapeutic agent with potent activity that necessitates reliable and sensitive analytical methods for its measurement in biological matrices. Monitoring the concentration of this compound in plasma is crucial for understanding its pharmacokinetics and ensuring optimal dosing strategies in clinical settings. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a preferred technique for bioanalysis due to its high selectivity, sensitivity, and speed.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS.
Principle of the Method
The analytical method is based on the isolation of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation on a C18 reversed-phase column. The separated analytes are subsequently ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation and Analytical Conditions
-
HPLC System: A typical UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A generic gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: (To be determined for this compound and IS)
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
This compound-d4 (IS): Precursor ion [M+H]⁺ → Product ion
-
Experimental Protocols
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound-d4 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocols
Protocol 1: HPLC-MS/MS System Preparation and Operation
-
System Startup: Ensure the HPLC and mass spectrometer are powered on and have completed their startup diagnostics.
-
Mobile Phase Preparation: Prepare fresh mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
System Equilibration: Purge the HPLC pumps and lines with the respective mobile phases. Equilibrate the analytical column with the initial mobile phase composition (e.g., 95% A, 5% B) at the specified flow rate until a stable baseline is achieved.
-
Mass Spectrometer Tuning: Infuse a standard solution of this compound to optimize the precursor and product ions for the MRM transitions. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
Sequence Setup: Create a sequence in the instrument control software including blank injections, calibration standards, QC samples, and unknown samples.
-
Initiate Analysis: Start the sequence to begin the automated analysis of the samples.
Protocol 2: Data Processing and Quantification
-
Peak Integration: Use the instrument's software to integrate the chromatographic peaks for this compound and the internal standard.
-
Calibration Curve Generation: Plot the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards. Perform a linear regression with a 1/x² weighting.
-
Concentration Calculation: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Review: Review the chromatography for any abnormalities, and ensure that the QC samples are within the acceptable accuracy and precision limits.
Data Presentation
Table 1: HPLC-MS/MS Method Validation Summary for this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Key parameters for method validation.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Surgumycin: Unraveling the Data on a Novel Compound
The term "surgumycin" does not correspond to any known compound in widely available scientific literature and databases. This suggests that "this compound" may be a novel or proprietary substance with limited public information, or potentially a typographical error.
Extensive searches for "this compound" and its potential quantification assays have not yielded any specific results. Information regarding its chemical structure, mechanism of action, or established analytical methods for its detection and quantification is not currently available in the public domain.
Therefore, the creation of detailed application notes and protocols, as requested, is not feasible at this time. Such a document would require established scientific data on the compound's properties, validated analytical methodologies, and an understanding of its biological effects, none of which are presently accessible for a compound named "this compound."
For researchers, scientists, and drug development professionals interested in a compound that may be represented by "this compound," it is recommended to:
-
Verify the Compound Name: Double-check the spelling and nomenclature of the compound. It is possible that it is a different, but similarly named, substance.
-
Consult Proprietary Databases: If "this compound" is a compound under development, information may be restricted to internal or licensed databases.
-
Engage in Primary Research: For a truly novel compound, the development of quantification assays would be a primary research objective. This would involve:
-
Method Development: Establishing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This process includes optimizing parameters like the mobile phase, column, and detection settings.
-
Protocol Validation: Ensuring the developed assay is accurate, precise, sensitive, and specific for the quantification of the compound in relevant biological matrices.
-
Mechanism of Action Studies: Investigating the biological pathways affected by the compound to understand its therapeutic potential and to inform the development of relevant diagrams and further assays.
-
Without foundational information on "this compound," any attempt to generate application notes or protocols would be purely speculative and scientifically unsound. We encourage the user to confirm the identity of the compound of interest to enable a more fruitful search for relevant scientific data.
Application Notes and Protocols for Surgumycin (using Curcumin as a representative compound) in Cell Culture
Disclaimer: As of the current date, "Surgumycin" is not a recognized compound in publicly available scientific literature. Therefore, to fulfill the user's request for detailed application notes and protocols, the well-researched natural compound Curcumin will be used as a representative example. The following data, protocols, and signaling pathway information are based on published studies of Curcumin.
Introduction
This compound (represented by Curcumin) is a natural polyphenol with well-documented anti-inflammatory, antioxidant, and anticancer properties.[1] In cell culture, it is a valuable tool for studying various cellular processes, including cell proliferation, apoptosis, and signal transduction. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its cytotoxic and anti-proliferative effects, as well as information on its known signaling pathway interactions.
Data Presentation
Table 1: Cytotoxicity of this compound (as Curcumin) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2] The following table summarizes the IC50 values of Curcumin in different cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| Rh1 | Rhabdomyosarcoma | ~2-5 | Not Specified | Not Specified |
| Rh30 | Rhabdomyosarcoma | ~2-5 | Not Specified | Not Specified |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Not Specified |
| Hela | Cervical Cancer | Not Specified | Not Specified | Not Specified |
Data derived from a study on Curcumin's effect on rhabdomyosarcoma cells and other cell lines.[3]
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments begin with healthy and consistently maintained cell cultures. Adhering to standard aseptic techniques is crucial to prevent contamination.[4][5]
Materials:
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol for Subculturing Adherent Cells:
-
Warm all media and reagents to 37°C.
-
Remove and discard the culture medium from the flask.
-
Wash the cell monolayer with PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[6]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the desired density.
Assessment of Cell Viability (Cytotoxicity) using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity.[2]
Materials:
-
96-well plates
-
This compound (Curcumin) stock solution (dissolved in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (Curcumin) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Terminate the experiment by adding cold TCA to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 565 nm using a microplate reader.
Real-Time Cytotoxicity Assay using Propidium Iodide
This method allows for the kinetic analysis of cell death by using a fluorescent probe that is excluded by live cells.[7]
Materials:
-
Optical grade culture plates
-
This compound (Curcumin) stock solution
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Time-lapse fluorescence microscope
Protocol:
-
Seed cells in an optical grade plate at the desired density.
-
Add this compound (Curcumin) to the culture medium at the desired concentrations.
-
Add PI to the culture medium to a final concentration of 1 µg/mL.[7]
-
Place the plate in a time-lapse fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 30 minutes) for the duration of the experiment.
-
Analyze the images to quantify the number of PI-positive (dead) cells over time.
Signaling Pathways and Visualizations
This compound (as Curcumin) is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival.[8] Curcumin has been shown to inhibit this pathway, leading to decreased cell proliferation.[3]
Caption: this compound (Curcumin) inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation and cell survival. Curcumin can suppress the activation of NF-κB, contributing to its anti-inflammatory and pro-apoptotic effects.[9][10]
Caption: this compound (Curcumin) inhibits the NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of a compound like this compound.
Caption: A standard workflow for assessing the cytotoxicity of this compound.
References
- 1. Curcumin mediates anticancer effects by modulating multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 3. Curcumin inhibits the mammalian target of rapamycin-mediated signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.iib.uam.es [www2.iib.uam.es]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell Culture Protocols [cellbiologics.com]
- 7. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of a Novel Investigational Compound
Compound: Surgumycin (Hypothetical)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As there is no publicly available information on "this compound," this document provides a generalized framework and example protocols for in vivo studies of a novel investigational antibiotic. The data and pathways presented are hypothetical and for illustrative purposes only.
Introduction
This compound is a novel investigational antibiotic with potential activity against multidrug-resistant Gram-positive bacteria. Preclinical in vitro studies have demonstrated promising bactericidal activity. The following application notes and protocols outline the essential in vivo studies to evaluate the pharmacokinetic profile, efficacy, and safety of this compound in animal models. These studies are crucial for establishing a foundation for potential clinical development.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate in a living organism.[1]
Data Presentation: Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters from a single-dose intravenous (IV) and oral (PO) administration study in a murine model is presented below.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 10 | 50 |
| Cmax (µg/mL) | 25.5 ± 3.1 | 8.2 ± 1.5 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (µg*h/mL) | 45.7 ± 5.3 | 38.9 ± 4.8 |
| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | N/A | ~30% |
Experimental Protocol: Murine Pharmacokinetic Study
This protocol describes a single-dose pharmacokinetic study in mice.
Objective: To determine the key pharmacokinetic parameters of this compound following IV and PO administration in mice.
Materials:
-
This compound (formulated for IV and PO administration)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory equipment for animal handling and dosing
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other appropriate analytical instrumentation for drug quantification
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least 72 hours prior to the study.
-
Dosing:
-
IV Group: Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][2]
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Efficacy Studies
Efficacy studies in relevant animal models are critical to demonstrate the potential therapeutic benefit of a new drug.[3][4]
Data Presentation: Efficacy in a Murine Thigh Infection Model
This table summarizes the efficacy of this compound in a neutropenic mouse thigh infection model against a methicillin-resistant Staphylococcus aureus (MRSA) strain.
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (log10 CFU/g tissue) at 24h |
| Vehicle Control | N/A | IP | 8.5 ± 0.4 |
| This compound | 25 | IP | 5.2 ± 0.6 |
| This compound | 50 | IP | 3.1 ± 0.5 |
| Vancomycin (Comparator) | 50 | IP | 4.5 ± 0.7 |
Experimental Protocol: Murine Thigh Infection Model
This protocol outlines an efficacy study using a well-established thigh infection model.[5]
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.
Materials:
-
This compound and comparator antibiotic (e.g., Vancomycin)
-
Neutropenic mice (rendered neutropenic by cyclophosphamide administration)
-
Log-phase culture of the challenge organism (e.g., MRSA)
-
Standard laboratory equipment for animal handling, infection, and tissue processing
Procedure:
-
Induction of Neutropenia: Induce neutropenia in mice through intraperitoneal (IP) injection of cyclophosphamide.
-
Infection: Inoculate the thigh muscle of anesthetized mice with a specific concentration of the bacterial suspension.
-
Treatment: Initiate treatment with this compound, a comparator drug, or vehicle control at a specified time post-infection (e.g., 2 hours).
-
Endpoint: At 24 hours post-treatment, euthanize the animals, aseptically remove the thigh muscle, and homogenize the tissue.
-
Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads between the treatment and control groups.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of a drug candidate.[6]
Data Presentation: Acute Toxicology Findings
This table summarizes the findings from a single-dose acute toxicology study in rats.
| Dose Group (mg/kg) | Route | Key Observations | NOAEL (No-Observed-Adverse-Effect Level) |
| Control | IV | No abnormalities observed | N/A |
| 100 | IV | No significant findings | |
| 300 | IV | Mild, transient signs of lethargy | 100 mg/kg |
| 1000 | IV | Significant lethargy, ruffled fur, reversible within 24h |
Experimental Protocol: Acute Toxicology Study
This protocol describes a single-dose acute toxicology study.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration of this compound.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Standard laboratory equipment for animal observation, blood collection, and necropsy
Procedure:
-
Dosing: Administer single, escalating doses of this compound to different groups of animals. Include a vehicle control group.
-
Clinical Observation: Monitor animals for clinical signs of toxicity at regular intervals for up to 14 days.
-
Body Weight and Food Consumption: Record body weight and food consumption throughout the study.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and examine major organs and tissues for gross and microscopic changes.
-
Data Analysis: Evaluate all data to determine the No-Observed-Adverse-Effect Level (NOAEL).[6]
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for In Vivo Studies
Caption: Generalized workflow for preclinical in vivo studies.
References
- 1. youtube.com [youtube.com]
- 2. In Vivo Activity and Pharmacokinetics of Ziracin (SCH27899), a New Long-Acting Everninomicin Antibiotic, in a Murine Model of Penicillin-Susceptible or Penicillin-Resistant Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is the Predictive Value of Animal Models for Vaccine Efficacy in Humans? Consideration of Strategies to Improve the Value of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo activity of oritavancin in animal infection models and rationale for a new dosing regimen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Surgumycin-Based Assays
Introduction
Surgumycin is a novel investigational compound with a dual mechanism of action, demonstrating potential as both an antimicrobial and an anti-cancer agent. In prokaryotes, it is hypothesized to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In eukaryotes, preliminary data suggests that this compound modulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These application notes provide a framework for developing assays to characterize the activity of this compound.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound or similar compounds.
Key Applications
-
Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.
-
Enzyme Inhibition Assays: Quantification of this compound's inhibitory activity against bacterial DNA gyrase.
-
Cell-Based Proliferation Assays: Evaluation of the anti-proliferative effects of this compound on cancer cell lines.
-
Western Blot Analysis: Investigation of the modulation of the PI3K/Akt/mTOR signaling pathway in response to this compound treatment.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains, a key parameter for assessing its antimicrobial potency.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacterial inoculum without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: DNA Gyrase Inhibition Assay
This protocol describes a cell-free assay to quantify the inhibitory effect of this compound on bacterial DNA gyrase.
Materials:
-
Recombinant bacterial DNA gyrase
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation levels.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 2 | 4 |
| Escherichia coli ATCC 25922 | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 32 |
| Enterococcus faecalis ATCC 29212 | 4 | 8 |
Table 2: DNA Gyrase Inhibition by this compound
| Compound | IC₅₀ (µM) |
| This compound | 0.5 |
| Ciprofloxacin (Control) | 0.1 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ after 48h (µM) |
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 2.5 |
| HCT116 (Colon Cancer) | 1.8 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: Workflow for Western Blot analysis of protein expression.
Logical Relationship
Caption: Relationship between this compound's activities and corresponding assays.
References
Application Notes and Protocols for Surgumycin in Pancreatic Ductal Adenocarcinoma (PDAC)
Application Notes
Introduction Surgumycin is an experimental small molecule inhibitor targeting the downstream signaling of the KRAS oncogene, a critical driver in over 90% of Pancreatic Ductal Adenocarcinoma (PDAC) cases. Specifically, this compound is designed to inhibit the phosphorylation of MEK1/2, a key component of the MAPK/ERK pathway, which is frequently hyperactivated in PDAC. By blocking this pathway, this compound aims to reduce tumor cell proliferation, survival, and invasion. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in preclinical PDAC models.
Mechanism of Action PDAC is characterized by constitutive activation of the KRAS signaling pathway, leading to uncontrolled cell growth and resistance to apoptosis. Activated KRAS signals through multiple downstream effectors, including the RAF-MEK-ERK (MAPK) cascade. This compound acts as a non-competitive inhibitor of MEK1/2, preventing its phosphorylation by RAF kinases. This blockade leads to the downstream inhibition of ERK1/2 phosphorylation, resulting in the downregulation of pro-proliferative and pro-survival genes.
Hypothesized Signaling Pathway Inhibition by this compound
Experimental Protocols
1. In Vitro Efficacy Assessment
1.1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in PDAC cell lines.
-
Materials:
-
PDAC cell lines (e.g., PANC-1, MiaPaCa-2)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (CellTiter 96® AQueous One Solution)
-
Plate reader
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., 0.01 nM to 100 µM) in culture medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 using non-linear regression.
-
1.2. Western Blot for Pathway Analysis
-
Objective: To confirm the inhibition of MEK and ERK phosphorylation by this compound.
-
Materials:
-
PDAC cells treated with this compound (at IC50 concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (p-MEK, MEK, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Culture and treat cells with this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescence detection system.
-
In Vitro Experimental Workflow
2. In Vivo Efficacy Assessment
2.1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a PDAC xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
PANC-1 cells
-
Matrigel
-
This compound formulated for in vivo delivery
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 2 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound (e.g., 25 mg/kg, daily via oral gavage) or vehicle for 21 days.
-
Measure tumor volume and body weight twice weekly. Tumor volume (V) = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., immunohistochemistry).
-
In Vivo Experimental Workflow
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in PDAC Cell Lines
| Cell Line | KRAS Mutation | This compound IC50 (nM) [72h] |
| PANC-1 | G12D | 85.4 ± 7.2 |
| MiaPaCa-2 | G12C | 112.1 ± 9.8 |
| BxPC-3 | Wild-Type | > 10,000 |
Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 145.8 ± 15.3 | 1250.6 ± 110.2 | - |
| This compound (25 mg/kg) | 10 | 148.2 ± 14.9 | 488.1 ± 75.4 | 61.0 |
Application Notes and Protocols for Large-Scale Production of Surgumycin
A Theoretical Framework for the Production of a Novel Antibiotic
Introduction
Surgumycin represents a novel class of antimicrobial compounds with significant therapeutic potential. This document outlines a comprehensive framework for its large-scale production, catering to researchers, scientists, and drug development professionals. The following sections provide detailed protocols and application notes, from fermentation and purification to the elucidation of its mechanism of action. While "this compound" is a theoretical compound for the purpose of this guide, the principles and methodologies described herein are based on established practices for the production of complex microbial metabolites and can be adapted for newly discovered antibiotics.
Section 1: Fermentation and Production Optimization
The cornerstone of large-scale this compound production is a highly optimized fermentation process. This involves the selection of a high-yielding microbial strain, refinement of the culture medium, and precise control of environmental parameters.
1.1 Microbial Strain
The hypothetical producing organism for this compound is a genetically engineered strain of Streptomyces hygroscopicus, designated S. hygroscopicus NRRL 30439-SGM, selected for its enhanced production titers and metabolic efficiency.
1.2 Fermentation Medium Optimization
The composition of the fermentation medium is critical for maximizing the yield of this compound. A multi-stage optimization strategy, employing Response Surface Methodology (RSM), is recommended.[1][2][3] This statistical approach allows for the efficient evaluation of multiple variables and their interactions.
Table 1: Optimized Fermentation Medium for this compound Production
| Component | Concentration (g/L) | Role |
| Glucose | 39.28 | Primary Carbon Source |
| Soybean Meal | 15.48 | Nitrogen Source |
| Corn Starch | 20.66 | Secondary Carbon Source |
| CaCO₃ | 2.00 | pH Buffering Agent |
| K₂HPO₄ | 0.50 | Phosphate Source |
| MgSO₄·7H₂O | 0.40 | Cofactor for Enzymatic Reactions |
| Trace Elements Solution | 1.00 mL | Provides essential micronutrients |
1.3 Optimization of Fermentation Parameters
Optimal physical and chemical parameters are crucial for maximizing this compound yield. These parameters are typically optimized using a combination of one-factor-at-a-time experiments and statistical designs like the Box-Behnken design.[1][4]
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value |
| Temperature | 30°C |
| Initial pH | 6.5 |
| Inoculum Volume | 5% (v/v) |
| Agitation Speed | 200 rpm |
| Aeration Rate | 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 12 days |
1.4 Experimental Protocol: Shake Flask Fermentation for this compound
-
Seed Culture Preparation: Inoculate a 50 mL tube containing 10 mL of seed medium with a cryopreserved vial of S. hygroscopicus NRRL 30439-SGM. Incubate at 30°C for 5 days on a rotary shaker at 220 rpm.
-
Inoculation: Transfer the seed culture to a 1 L Erlenmeyer flask containing 200 mL of the optimized production medium to achieve a 5% inoculum volume.
-
Incubation: Incubate the production culture at 30°C for 12 days on a rotary shaker at 200 rpm.
-
Monitoring: Monitor the pH and glucose concentration periodically.
-
Harvesting: After 12 days, harvest the fermentation broth for downstream processing.
Section 2: Purification of this compound
A robust and scalable purification process is essential to isolate this compound with high purity and yield. A multi-step chromatographic approach is typically employed.
Table 3: Summary of this compound Purification Steps
| Step | Resin/Matrix | Elution Conditions | Purity Achieved |
| 1. Resin Adsorption | Amberlite XAD-16 | Methanol:Water (80:20) | ~50% |
| 2. Silica Gel Chromatography | Silica Gel (200-300 mesh) | Dichloromethane:Methanol Gradient | ~85% |
| 3. Preparative HPLC | C18 Reverse-Phase | Acetonitrile:Water Gradient with 0.1% TFA | >98% |
2.1 Experimental Protocol: Purification of this compound
-
Broth Pre-treatment: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Resin Adsorption: Pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with deionized water to remove unbound impurities. Elute the bound this compound with an 80:20 methanol:water solution.
-
Solvent Extraction: Concentrate the eluate under vacuum and extract with ethyl acetate. Evaporate the ethyl acetate to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a stepwise gradient of dichloromethane and methanol. Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Preparative HPLC: Pool the enriched fractions and subject them to preparative reverse-phase HPLC on a C18 column. Elute with a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Final Product: Collect the pure fractions, neutralize with a mild base, and lyophilize to obtain pure this compound powder.
Section 3: Biosynthesis and Mechanism of Action
Understanding the biosynthetic pathway and the mechanism of action of this compound is crucial for strain improvement and clinical development.
3.1 Biosynthetic Pathway of this compound
This compound is a lipoglycopeptide antibiotic, and its biosynthesis is proposed to be carried out by a non-ribosomal peptide synthetase (NRPS) system.[5] The gene cluster responsible for its synthesis encodes enzymes for the assembly of the hexapeptide core and subsequent tailoring reactions such as glycosylation and acylation.[5]
References
- 1. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Response Surface Methodological Approach for Large-Scale Production of Antibacterials from Lactiplantibacillus plantarum with Potential Utility against Foodborne and Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathway for mannopeptimycins, lipoglycopeptide antibiotics active against drug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Surgumycin
For Research Use Only. Not for use in diagnostic procedures.
Abstract These application notes provide detailed guidelines and protocols for the handling, storage, and experimental use of Surgumycin, a novel synthetic aminocoumarin antibiotic. The information is intended for researchers, scientists, and drug development professionals. Included are recommendations for storage to ensure compound integrity, protocols for solution preparation, and a detailed methodology for determining its Minimum Inhibitory Concentration (MIC).
Compound Information and Storage
This compound is a lyophilized powder that is light-sensitive and hygroscopic. Proper storage is critical to maintain its biological activity and ensure experimental reproducibility. Upon receipt, the vial should be stored under the recommended conditions. Before opening, allow the product to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
Stability and Storage Conditions
Long-term storage should be at -20°C, protected from light.[1][2][3] For short-term use, an aliquot of a stock solution can be stored at 4°C for a limited time. The stability of this compound under various conditions has been determined and is summarized below. Accelerated stability studies are conducted to understand the effects of short-term excursions from the recommended storage conditions, such as during shipping or handling.[1][4]
Quantitative Stability Data
The following table summarizes the stability of this compound as a lyophilized powder and in solution. Data is presented as the percentage of active compound remaining, as determined by HPLC analysis.
| Condition | Solvent/Form | Temperature | 1 Week | 1 Month | 3 Months | 6 Months |
| Long-Term | Lyophilized Powder | -20°C (Dark) | 100% | 99.8% | 99.5% | 99.2% |
| Benchtop | Lyophilized Powder | 25°C (Light) | 96.1% | 85.3% | 62.5% | 40.1% |
| Benchtop | Lyophilized Powder | 25°C (Dark) | 99.5% | 98.2% | 95.8% | 92.3% |
| Solution | 10 mM in DMSO | -20°C | 99.6% | 99.1% | 98.4% | 97.5% |
| Solution | 10 mM in DMSO | 4°C | 98.8% | 95.2% | 88.1% | 75.4% |
| Working Dilution | 100 µg/mL in Broth | 37°C | 90.3% (24h) | N/A | N/A | N/A |
Hypothetical Mechanism of Action
This compound is hypothesized to exert its bactericidal effect by targeting bacterial DNA replication. It is believed to function as a potent inhibitor of DNA gyrase (GyrB subunit), an essential enzyme responsible for introducing negative supercoils into DNA, which is a critical step for replication and transcription. By binding to the ATP-binding pocket of GyrB, this compound prevents the conformational changes required for enzyme activity, leading to the accumulation of DNA strand breaks and subsequent cell death.
References
Application Notes and Protocols for Surgumycin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surgumycin, a promising novel therapeutic agent, has demonstrated significant potential in preclinical studies. However, its efficacy is often limited by poor bioavailability and off-target side effects. Advanced drug delivery systems (DDS) are crucial for overcoming these limitations by enhancing therapeutic efficiency, improving solubility, and enabling targeted delivery. This document provides detailed application notes and experimental protocols for the development and evaluation of liposomal and nanoparticle-based delivery systems for this compound. These protocols are designed to guide researchers in the formulation, characterization, and in vitro/in vivo testing of this compound-loaded nanocarriers.
Liposomal Delivery Systems for this compound
Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them an excellent choice for this compound delivery.[1][2] The composition of the liposome can be tailored to control the release rate and improve stability.[1]
Formulation of this compound-Loaded Liposomes
Objective: To prepare stable, unilamellar liposomes encapsulating this compound.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
Protocol: Thin-Film Hydration Method [2]
-
Dissolve DPPC, cholesterol, and this compound in a 2:1:0.5 molar ratio in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C) to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation, forming multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
Characterization of this compound-Loaded Liposomes
Objective: To determine the physicochemical properties of the formulated liposomes.
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry or HPLC | > 80% |
| Drug Loading (%) | UV-Vis Spectrophotometry or HPLC | 1 - 5% |
Protocol: Determination of Encapsulation Efficiency
-
Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
-
Measure the total amount of this compound (encapsulated + unencapsulated) using UV-Vis spectrophotometry or HPLC at its characteristic wavelength.
-
Separately, measure the amount of unencapsulated (free) this compound in the supernatant after centrifugation of the liposome suspension.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Polymeric Nanoparticle Delivery Systems for this compound
Polymeric nanoparticles offer advantages such as high stability, controlled release, and the potential for surface modification for targeted delivery.[3][4] Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are commonly used.
Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To prepare biodegradable nanoparticles encapsulating this compound.
Materials:
-
This compound
-
PLGA (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol: Emulsion-Solvent Evaporation Method
-
Dissolve this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the surfactant.
-
Add the organic phase to the aqueous phase dropwise while sonicating on ice to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles with deionized water three times to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Typical Values |
| Particle Size & PDI | DLS | 150 - 300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | -5 to -25 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry or HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectrophotometry or HPLC | 2 - 10% |
In Vitro Drug Release Studies
Objective: To evaluate the release kinetics of this compound from the delivery systems.
Protocol: Dialysis Method
-
Place a known concentration of the this compound-loaded liposomes or nanoparticles into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released this compound in the aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cell Viability Assay
Objective: To assess the cytotoxicity of free this compound and this compound-loaded delivery systems on cancer cells.
Protocol: MTT Assay
-
Seed cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of free this compound, this compound-loaded liposomes/nanoparticles, and empty carriers for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound delivery systems in a xenograft mouse model.
Protocol: Xenograft Tumor Model
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., saline control, empty carrier, free this compound, this compound-loaded liposomes/nanoparticles).
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The therapeutic effect of many anticancer agents is mediated through the modulation of key cellular signaling pathways.[6][7] The following diagrams illustrate a potential signaling pathway affected by this compound and a typical experimental workflow for developing a drug delivery system.
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound delivery system development.
References
- 1. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Formulations in Clinical Use: An Updated Review | MDPI [mdpi.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Testing Surgumycin Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surgumycin is a novel investigational antibiotic. This document provides detailed protocols for the comprehensive evaluation of its antimicrobial efficacy. The described methodologies cover essential in vitro and in vivo assays to determine its potency, bactericidal activity, and preliminary safety profile. Adherence to these standardized procedures will ensure reproducible and comparable results, facilitating the assessment of this compound's potential as a therapeutic agent.
I. In Vitro Efficacy Assessment
The initial evaluation of an antibiotic's efficacy is performed using in vitro methods to determine its direct activity against pathogenic microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1][2] This is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method [3][4]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]
-
Data Presentation: MIC of this compound against Various Pathogens
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 1 |
| Methicillin-resistantS. aureus (MRSA) | BAA-1717 | 1 | 1 |
| Streptococcus pneumoniae | 49619 | 0.125 | 0.25 |
| Enterococcus faecalis | 29212 | 2 | 4 |
| Vancomycin-resistantE. faecium (VRE) | 700221 | 4 | >256 |
| Escherichia coli | 25922 | 16 | >256 |
| Pseudomonas aeruginosa | 27853 | >128 | >256 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]
Protocol: MBC Determination
-
Subculturing from MIC wells:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-inoculate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Data Presentation: MIC vs. MBC of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| E. faecalis ATCC 29212 | 2 | 8 | Bacteriostatic |
| S. pneumoniae ATCC 49619 | 0.125 | 0.25 | Bactericidal |
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.[5][6]
Protocol: Time-Kill Assay [5]
-
Preparation:
-
Prepare flasks containing MHB with this compound at various concentrations (e.g., 1x, 4x, and 8x the MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).
-
-
Incubation and Analysis:
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
Data Presentation: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.1 | 4.2 | 3.8 |
| 4 | 7.3 | 4.3 | 3.1 | <2.0 |
| 8 | 8.5 | 3.5 | <2.0 | <2.0 |
| 12 | 9.1 | 2.8 | <2.0 | <2.0 |
| 24 | 9.3 | <2.0 | <2.0 | <2.0 |
II. Cytotoxicity Assessment
It is crucial to assess the potential toxicity of a new antibiotic to mammalian cells to determine its therapeutic index.
Mammalian Cell Cytotoxicity Assay
Protocol: MTT Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Expose the cells to serial dilutions of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µg/mL) |
| HeLa | >128 |
| HEK293 | >128 |
III. In Vivo Efficacy Assessment
In vivo models are essential to evaluate the efficacy of an antibiotic in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.[7][8]
Murine Sepsis Model
Protocol: Systemic Infection Model [3]
-
Infection:
-
Induce a systemic infection in mice (e.g., BALB/c) by intraperitoneal (IP) injection of a lethal dose of the target pathogen (e.g., MRSA).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer this compound via a relevant route (e.g., IP or intravenous) at various doses.
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Monitoring:
-
Monitor the mice for survival over a period of 7-14 days.
-
-
Analysis:
-
Calculate the 50% effective dose (ED₅₀), which is the dose that protects 50% of the animals from lethal infection.
-
Data Presentation: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| This compound | 1 | 20 |
| This compound | 5 | 60 |
| This compound | 10 | 100 |
| Vancomycin | 10 | 100 |
IV. Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action of this compound inhibiting bacterial cell wall synthesis.
Experimental Workflow Diagrams
MIC/MBC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
In Vivo Efficacy Workflow
Caption: Workflow for the murine sepsis model to evaluate in vivo efficacy.
References
- 1. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 2. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Application Notes and Protocols for Surgumycin in High-Throughput Screening
Disclaimer: The following application notes and protocols are for a hypothetical compound named "Surgumycin." Publicly available scientific literature and databases do not contain information on a compound with this name. The information presented here is a generalized framework based on common practices in high-throughput screening (HTS) for anti-cancer drug discovery and is supplemented with details from research on compounds with similar proposed mechanisms of action, such as Curcumin. This document is intended to serve as a template for researchers and drug development professionals.
Introduction
This compound is a novel synthetic small molecule with potent anti-proliferative activity against a broad range of cancer cell lines in initial studies. Its purported mechanism of action involves the modulation of key signaling pathways implicated in tumor growth and survival. High-throughput screening (HTS) offers a robust platform for the rapid evaluation of this compound's activity across diverse cancer models and for the identification of potential synergistic drug combinations.[1] This document provides detailed protocols for the high-throughput screening of this compound and a framework for data analysis and presentation.
Mechanism of Action & Signaling Pathway
This compound is hypothesized to exert its anti-cancer effects through the dual inhibition of the PI3K/Akt and NF-κB signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, evasion of apoptosis, and inflammation. By targeting these central nodes, this compound may induce apoptosis and inhibit tumor growth in various cancer types.[2]
High-Throughput Screening Workflow
A typical HTS workflow for evaluating the anti-proliferative effects of this compound is outlined below. This workflow is designed for efficiency and scalability, allowing for the screening of large compound libraries or multiple cell lines in parallel.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Cell Viability
This protocol describes a primary HTS campaign to screen for the anti-proliferative activity of this compound using a luminescence-based cell viability assay that measures intracellular ATP levels.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (e.g., DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Method:
-
Cell Seeding:
-
Trypsinize and resuspend cells in a complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well in 40 µL) using a multichannel pipette or automated dispenser.
-
Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting this compound and control compounds to the desired screening concentration (e.g., 10 µM) in the culture medium.
-
Using an automated liquid handler, transfer 10 µL of the compound solution to the corresponding wells of the cell plate.
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Addition and Plate Reading:
-
Equilibrate the assay plates and the luminescent cell viability reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol 2: Secondary Dose-Response Assay
This protocol is for confirming the activity of primary hits and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Same as Protocol 1.
Method:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution of this compound in culture medium to create a dose-response curve (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).
-
Add 10 µL of each concentration to the appropriate wells of the cell plate. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Addition and Plate Reading:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation
Table 1: HTS Primary Screen Summary (Hypothetical Data)
| Parameter | Value |
| Compound Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Number of Assay Plates | 30 |
| Z'-factor (average) | 0.78 |
| Signal-to-Background Ratio | 150 |
| Hit Criteria | >50% Inhibition |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
Table 2: this compound Dose-Response Data (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| HCT116 | Colon Cancer | 1.8 |
| PC-3 | Prostate Cancer | 7.3 |
| U-87 MG | Glioblastoma | 3.2 |
References
Application Notes & Protocols for the Generation of Surgumycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of Surgumycin, a carbonyl-conjugated pentaene antibiotic. The following protocols and methodologies are intended to facilitate the creation of novel this compound derivatives with potentially enhanced efficacy, improved pharmacokinetic properties, and reduced toxicity.
Introduction to this compound and Rationale for Derivatization
This compound is a polyene macrolide antibiotic with a complex structure characterized by a large lactone ring, a conjugated pentaene system, and multiple hydroxyl groups.[1] The structure of this compound was first described by Shenin IuD in 1990.[1][2][3] The polyene antibiotics exert their antimicrobial activity by binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Derivatization of this natural product presents an opportunity to modulate its biological activity. Strategic chemical modifications can lead to analogs with a broader spectrum of activity, activity against resistant strains, improved solubility, and better tolerability.
Key Structural Features of this compound for Modification:
-
Hydroxyl Groups: The numerous hydroxyl groups offer multiple sites for modification through esterification, etherification, or oxidation.
-
Pentaene System: The conjugated double bond system is susceptible to reactions such as hydrogenation, epoxidation, and cycloaddition.
-
Lactone Ring: The macrolactone can be hydrolyzed and subsequently re-formed with modified linkers to alter the ring size or introduce new functionalities.
-
Isopropyl Group: Modification of the isopropyl group could influence the molecule's interaction with the cell membrane.
Quantitative Data Summary of Hypothetical this compound Derivatives
The following table summarizes hypothetical quantitative data for potential this compound derivatives. This data is illustrative and serves as a target profile for a derivatization campaign.
| Compound | Modification | MIC vs. C. albicans (µg/mL) | IC50 (µM) - HeLa Cells | Aqueous Solubility (mg/mL) |
| This compound | - | 1.0 | 25 | 0.05 |
| SUR-D1 | C-28 Acetyl Ester | 0.5 | 30 | 0.1 |
| SUR-D2 | C-28 Methyl Ether | 0.8 | 28 | 0.08 |
| SUR-D3 | Selective Hydrogenation of one double bond | 2.0 | 50 | 0.04 |
| SUR-D4 | Amino Acid Ester at C-28 | 0.25 | 40 | 0.5 |
| SUR-D5 | C-14, C-16 Acetonide | 1.5 | 35 | 0.15 |
Experimental Protocols
The overall workflow for creating and evaluating this compound derivatives involves synthesis, purification, characterization, and biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
This protocol describes the synthesis of a water-soluble this compound derivative by esterifying one of the secondary hydroxyl groups with an amino acid.
Materials:
-
This compound (100 mg)
-
N-Boc-glycine (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DCM/TFA (1:1)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Boc-Protection: To a solution of this compound in anhydrous DCM, add N-Boc-glycine, DCC, and DMAP.
-
Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound-glycine ester.
-
Boc-Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the final product by reverse-phase HPLC to obtain the this compound-28-glycine ester (SUR-D4).
Caption: Synthetic scheme for the preparation of SUR-D4.
This protocol describes a method for the selective hydrogenation of one of the double bonds in the pentaene system, which can reduce phototoxicity.
Materials:
-
This compound (50 mg)
-
Wilkinson's catalyst (RhCl(PPh3)3) (0.05 eq)
-
Anhydrous and degassed benzene or toluene
-
Hydrogen gas (H2)
-
Methanol
-
C18 reverse-phase silica gel
Procedure:
-
Dissolve this compound in anhydrous and degassed benzene.
-
Add Wilkinson's catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by UV-Vis spectroscopy, observing the change in the polyene absorption spectrum.
-
Once the desired degree of hydrogenation is achieved (typically after 2-4 hours), quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of methanol.
-
Purify the product by reverse-phase column chromatography to separate the partially hydrogenated derivatives.
Signaling Pathway Considerations
The primary mechanism of action for polyene antibiotics is the disruption of the fungal cell membrane through interaction with ergosterol. This leads to leakage of intracellular components and cell death. Derivatization efforts should aim to preserve or enhance this fundamental interaction while potentially modulating other cellular effects.
Caption: Proposed mechanism of action for this compound derivatives.
Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The described reactions may require further optimization for specific this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Surgumycin Synthesis Yield
Welcome to the technical support center for Surgumycin, a novel lipoglycopeptide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) system, which is characteristic of many complex peptide antibiotics. The biosynthesis involves the assembly of a hexapeptide core, followed by tailoring reactions such as glycosylation, acylation, and hydroxylation. Understanding this pathway is crucial for optimizing the production of the final compound.[1]
Q2: What are the most critical factors influencing the yield of this compound in fermentation?
A2: Key factors affecting the yield include the composition of the fermentation medium, precursor availability, and the physiological state of the producing organism (e.g., Streptomyces hygroscopicus).[1] Optimizing nutrient levels, particularly carbon and nitrogen sources, and ensuring an adequate supply of the specific amino acid and fatty acid precursors for the lipoglycopeptide structure are critical.
Q3: What are the common causes of batch-to-batch inconsistency in this compound production?
A3: Inconsistent results in bioprocessing can stem from several factors, including variability in the inoculum preparation, slight variations in media components, and differences in fermentation conditions such as pH, temperature, and aeration.[2][3] Maintaining tight control over these parameters is essential for reproducible yields.
Q4: How can I minimize the degradation of this compound during purification?
A4: Lipoglycopeptide antibiotics can be sensitive to harsh pH conditions and elevated temperatures.[4] During work-up and purification, it is crucial to maintain a suitable pH range and perform steps at low temperatures whenever possible to minimize the formation of degradation products.
Troubleshooting Guide
Low Fermentation Yield
Problem: The fermentation yield of this compound is consistently low.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Systematically evaluate different carbon and nitrogen sources. Conduct a design of experiments (DoE) to optimize the concentrations of key media components. |
| Precursor Limitation | Supplement the fermentation medium with the specific amino acid and fatty acid precursors required for this compound biosynthesis. |
| Inadequate Aeration and Agitation | Optimize the agitation speed and aeration rate in the bioreactor to ensure sufficient oxygen supply for cell growth and secondary metabolite production.[3] |
| Suboptimal Fermentation pH | Monitor and control the pH of the fermentation broth throughout the process. Establish the optimal pH profile for this compound production. |
Product Purity Issues
Problem: The purified this compound shows the presence of significant impurities.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-extraction of Related Metabolites | Modify the extraction solvent system to improve the selectivity for this compound. |
| Inefficient Chromatographic Separation | Optimize the purification protocol, such as the gradient elution in reversed-phase HPLC. Consider using an alternative or complementary chromatography technique, like ion-exchange chromatography. |
| Product Degradation during Purification | As mentioned previously, avoid extreme pH and high temperatures during purification steps. Use of a silica plug for quick filtration may be preferable to prolonged column chromatography. |
Inconsistent Bioactivity
Problem: The isolated this compound exhibits variable antimicrobial activity between batches.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Inactive Isomers or Degradation Products | Use high-resolution analytical techniques like LC-MS to identify and quantify any impurities or degradation products that may be interfering with the bioactivity. |
| Inconsistent Final Formulation | Ensure the final product is consistently formulated in a buffer system that ensures its stability and solubility. |
| Assay Variability | Standardize the antimicrobial susceptibility testing protocol, including inoculum density and media composition, to ensure reproducible results.[2] |
Experimental Protocols
General Protocol for Monitoring this compound Production
-
Sample Collection: Aseptically withdraw aliquots from the fermentation vessel at regular time intervals (e.g., every 12 hours).
-
Sample Preparation: Quench the metabolic activity in the aliquots immediately, for example, by adding an equal volume of ice-cold methanol. Centrifuge to remove cell debris.
-
HPLC Analysis: Analyze the supernatant using a reversed-phase HPLC method to determine the concentration of this compound. A C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common starting point.
-
Data Analysis: Plot the concentration of this compound over time to monitor the production kinetics.
Visualizations
Caption: General biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Surgumycin Stability Technical Support Center
Welcome to the Surgumycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Like many pharmaceutical compounds, higher temperatures accelerate degradation, while both acidic and alkaline pH conditions can lead to hydrolysis and other degradation pathways.[1][3][4] Exposure to UV and visible light can also cause photodegradation.[1][5]
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: Based on forced degradation studies, this compound exhibits its greatest stability in slightly acidic conditions, with an optimal pH range of 4.5 to 5.5. In this range, the rates of hydrolysis and other degradation reactions are minimized. Deviations towards strongly acidic or alkaline pH can significantly increase the rate of degradation.[3][4]
Q3: How does temperature affect the shelf-life of this compound solutions?
A3: Temperature is a critical factor in the long-term stability of this compound solutions.[1] As a general rule, for every 10°C increase in temperature, the degradation rate can increase by a factor of 2 to 3. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light.[1] Accelerated stability studies at elevated temperatures can be used to predict the shelf-life at recommended storage conditions.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the sulfoximine moiety in this compound can be susceptible to oxidation.[6] It is advisable to use degassed solvents and consider the addition of antioxidants in the formulation if oxidation is identified as a significant degradation pathway. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative degradation.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathways for this compound are expected to be hydrolysis of the sulfoximine group and C-S bond cleavage.[6] This can result in the formation of the corresponding sulfoxide and other related impurities. Under photolytic stress, additional degradation products may be observed.
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 4.5-5.5 using appropriate buffers. 3. Perform a time-course analysis to confirm improved stability. |
| High storage temperature | 1. Ensure solutions are stored at the recommended temperature of 2-8°C. 2. Avoid repeated freeze-thaw cycles if solutions are stored frozen. 3. Use a calibrated thermometer to verify storage temperature. |
| Exposure to light | 1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient and UV light during experimental procedures. |
| Oxidative degradation | 1. Prepare solutions using de-gassed solvents. 2. Consider adding an antioxidant to the formulation. 3. Store the solution under an inert gas like nitrogen or argon. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. 2. Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products and aid in peak identification.[7] 3. Use a mass spectrometer in conjunction with HPLC (LC-MS) to determine the mass of the unknown peaks and elucidate their structures.[8][9] |
| Contamination | 1. Analyze a blank solvent injection to rule out solvent contamination. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. Use high-purity solvents and reagents. |
Data on this compound Stability
The following tables summarize the results from stability studies of this compound under various conditions.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining after 24 hours |
| 3.0 | 92.5% |
| 4.0 | 98.1% |
| 5.0 | 99.2% |
| 6.0 | 97.8% |
| 7.0 | 91.3% |
| 8.0 | 85.6% |
Table 2: Effect of Temperature on this compound Stability at pH 5.0
| Temperature | % this compound Remaining after 7 days |
| 4°C | 98.9% |
| 25°C | 94.5% |
| 40°C | 82.1% |
| 60°C | 65.4% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 5.0
| Light Condition | % this compound Remaining after 24 hours |
| Protected from light | 99.5% |
| Ambient light | 96.2% |
| UV light (254 nm) | 88.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL amber volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Ensure the solution is protected from light during preparation.
-
Store the stock solution at 2-8°C.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of this compound stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.[8]
-
Analyze all samples by a stability-indicating HPLC method.[9][10]
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Workflow for this compound stability testing.
References
- 1. allanchem.com [allanchem.com]
- 2. allanchem.com [allanchem.com]
- 3. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Surgumycin Assay Technical Support Center
Welcome to the technical support resource for Surgumycin assays. This center is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during this compound susceptibility testing, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC values. What are the common causes for this inconsistency?
Answer: Inconsistent MIC results are a frequent challenge and can stem from minor variations in methodology.[1] Key factors to investigate include:
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Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively.[1][2][3] This phenomenon is often referred to as the "inoculum effect."[4][5]
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Media Composition: Variations in the growth media, such as pH or cation concentration, can significantly impact both bacterial growth and the bioactivity of this compound.[1][3] Using a non-standardized medium can lead to unreliable and non-reproducible results.
-
Incubation Conditions: The time and temperature of incubation must be precisely controlled.[1] Longer incubation times can sometimes lead to higher apparent MICs.[4]
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Compound Stability and Dilution Errors: Ensure that the this compound stock solution is properly prepared and has not degraded.[1] Inaccurate serial dilutions are a common source of error that can dramatically affect the final concentration in the wells.[1]
To systematically diagnose the source of variability, follow this logical workflow.
Issue 2: No Bacterial Growth in Control Wells
Question: My growth control well (bacteria + media, no this compound) shows no turbidity. What could have gone wrong?
Answer: Lack of growth in the positive control well invalidates the assay, as it's impossible to determine if the drug was effective. Potential causes include:
-
Inactive Inoculum: The bacterial culture may have been non-viable due to improper storage, handling, or age.
-
Media Problems: The broth may be contaminated with an inhibiting substance, have an incorrect pH, or be missing essential nutrients.
-
Incubation Error: The incubator may have been set to the wrong temperature or atmosphere (e.g., no CO2 for fastidious organisms).
-
Pipetting Error: The inoculum may not have been added to the control well.
Frequently Asked Questions (FAQs)
Q1: What is the recommended growth medium for this compound MIC testing? A1: For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations like Ca2+ and Mg2+ can influence the activity of many antibiotics, and using CAMHB ensures consistency.
Q2: How should I prepare the bacterial inoculum for a broth microdilution assay? A2: The inoculum should be standardized to a turbidity equivalent to a 0.5 McFarland standard.[6] This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]
Q3: this compound is poorly soluble in aqueous media. How should I prepare the stock solution? A3: For compounds with low water solubility, a stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the growth medium, ensuring the final solvent concentration in the assay wells is low (typically ≤1%) to avoid impacting bacterial growth or this compound activity.
Q4: What is the "inoculum effect" and how can it affect my this compound results? A4: The inoculum effect is the observation that the MIC of an antibiotic can increase with a higher starting bacterial density.[4][5] This is a critical factor to control. If your inoculum is too high, you may overestimate the MIC of this compound, leading to results suggesting lower potency.[1] Strict adherence to inoculum standardization protocols is the best way to minimize this effect.[6]
Experimental Protocols
Protocol: this compound Broth Microdilution MIC Assay
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound using a 96-well plate format.[7]
1. Preparation of this compound Dilutions: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Create a working solution by diluting the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration. c. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. d. Add 200 µL of the this compound working solution to well 1. e. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[1] f. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
2. Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in a sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4] d. Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the wells (this typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension).
3. Inoculation and Incubation: a. Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][7]
4. MIC Determination: a. Following incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[8]
Data Presentation
Table 1: Impact of Common Errors on Expected MIC Values
This table summarizes how typical experimental deviations can affect the observed MIC of this compound for a hypothetical Quality Control (QC) strain with an expected MIC of 4 µg/mL.
| Experimental Condition | Expected MIC (µg/mL) | Observed MIC (µg/mL) | Likely Reason for Discrepancy |
| Standard Protocol | 4 | 4 | N/A (Correct Result) |
| High Inoculum (e.g., 5x10^6 CFU/mL) | 4 | 8 - 16 | Inoculum effect; more bacteria require more drug to inhibit.[4][5] |
| Low Inoculum (e.g., 5x10^4 CFU/mL) | 4 | 1 - 2 | Fewer bacteria are more easily inhibited. |
| Extended Incubation (e.g., 24 hours) | 4 | 8 | Potential for drug degradation or recovery of bacteria.[4] |
| Incorrect Media (e.g., Tryptic Soy Broth) | 4 | 8 | Media components may antagonize this compound activity. |
| Degraded this compound Stock | 4 | >32 | The actual concentration of active drug is lower than assumed. |
Hypothetical Mechanism of Action: this compound Signaling Pathway Inhibition
This compound is hypothesized to act by inhibiting the "BacSignal" pathway, a critical bacterial signaling cascade responsible for regulating cell wall synthesis in response to environmental stress. This compound binds to the kinase "SigK," preventing the phosphorylation of the downstream response regulator "SigR." This disruption halts the transcription of essential cell wall genes.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting Surgumycin solubility
Welcome to the technical support center for Surgumycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a weakly basic compound with low aqueous solubility. Its solubility is highly dependent on the pH and the polarity of the solvent. For initial stock solution preparation, organic solvents are recommended.
Q2: Why is my this compound not dissolving in aqueous buffer?
A2: this compound will exhibit poor solubility in neutral or basic aqueous solutions due to its chemical nature. To enhance solubility in aqueous media, acidification of the solution is typically required. Precipitation upon dilution of a DMSO stock into aqueous buffer is a common issue if the final concentration exceeds the aqueous solubility at the buffer's pH.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including those with poor aqueous solubility.[1]
Q4: How can I avoid cytotoxicity from the solvent in my cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[1] It is essential to include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments to differentiate between the effects of the compound and the solvent.[1]
Q5: My this compound precipitates out of solution when I add my DMSO stock to my aqueous media. What should I do?
A5: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[1] To address this, you can try several approaches:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility.
-
pH adjustment: For weakly basic compounds like this compound, lowering the pH of the aqueous medium can significantly increase solubility.
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Use of solubilizing agents: Surfactants or other solubilizing agents can be incorporated into the formulation to enhance solubility, though their compatibility with your experimental system must be verified.[2][3]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem 1: Difficulty Dissolving this compound Powder
Symptoms:
-
Visible particulate matter remains after attempting to dissolve the powder in a solvent.
-
The solution appears cloudy or forms a suspension.
Troubleshooting Steps:
-
Verify the Solvent: Confirm that you are using an appropriate organic solvent such as DMSO for the initial stock solution.
-
Increase Sonication/Vortexing Time: Ensure adequate mechanical agitation to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution.[4][5] Be cautious and ensure that the temperature will not degrade the compound.
-
Particle Size: The size of the solid particles can influence the dissolution rate.[4][5][6][7] If problems persist, the particle size of the lot may be a factor.
Problem 2: Precipitation in Aqueous Solution
Symptoms:
-
A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Check Final Concentration: The final concentration in the aqueous medium may be above the solubility limit. Try preparing a more dilute solution.
-
pH of the Aqueous Medium: this compound's solubility is pH-dependent. For weakly basic drugs, decreasing the pH of the medium will increase solubility.[7]
-
Method of Dilution: Add the stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and reduce localized high concentrations that can lead to precipitation.
The following diagram outlines a general workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data
The solubility of this compound has been determined in various solvents and under different pH conditions.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| Methanol | 10 |
| DMSO | > 50 |
| Propylene Glycol | 2 |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | 1.5 |
| 4.0 | 0.8 |
| 6.0 | 0.1 |
| 7.4 | < 0.01 |
| 8.0 | < 0.01 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder (MW: 450.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh out 4.51 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter. The solution should be clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in Aqueous Buffer
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or orbital shaker
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0.22 µm syringe filters
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High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container (e.g., add 5 mg of this compound to 1 mL of buffer).
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the hypothetical "Kinase Signaling Cascade," which is involved in cellular proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed inhibitory action of this compound on the Kinase Signaling Cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 4. ijnrd.org [ijnrd.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. youtube.com [youtube.com]
Surgumycin Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Surgumycin, a carbonyl-conjugated pentaenic antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a polyene macrolide antibiotic with the chemical formula C36H60O11. Like other polyene antibiotics, its purification is challenging due to several factors:
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Instability: this compound is susceptible to degradation by light, heat, and extreme pH conditions.
-
Low Solubility: It has poor solubility in many common solvents, which complicates extraction and chromatographic procedures.
-
Complex Source Material: It is typically isolated from fermentation broths of Streptomyces species, which contain a multitude of other metabolites, making the separation difficult.
Q2: What are the general steps for this compound purification?
A typical purification workflow for this compound involves the following stages:
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Extraction: Initial recovery of the crude antibiotic from the fermentation broth, usually with an organic solvent like methanol or acetone.
-
Precipitation/Crystallization: Selective precipitation of this compound from the crude extract to remove a significant portion of impurities.
-
Chromatographic Purification: Further purification using techniques such as column chromatography (e.g., silica gel) to separate this compound from closely related compounds.
-
High-Resolution Polishing: Final purification step, often employing High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Drying and Storage: Careful drying of the purified compound and storage under appropriate conditions (dark, low temperature) to prevent degradation.
Q3: How can I monitor the purity of this compound during purification?
The purity of this compound can be monitored using the following methods:
-
Spectrophotometry: Polyene antibiotics have characteristic UV-Vis absorption spectra due to their conjugated double bond system. This can be used for quantification and a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase. Purity is determined by the peak area of this compound relative to the total peak area.
Q4: What are the optimal storage conditions for purified this compound?
To ensure its stability, purified this compound should be stored as a dry powder in a tightly sealed, opaque container at low temperatures (-20°C is recommended for long-term storage). It should be protected from light and moisture.
Troubleshooting Guide
This guide addresses common problems encountered during this compound purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Incomplete cell lysis (if intracellular). 3. Degradation of this compound during extraction. | 1. Test different extraction solvents (e.g., methanol, acetone, n-butanol). 2. Optimize cell disruption methods (e.g., sonication, homogenization). 3. Perform extraction at a lower temperature and protect from light. |
| Poor Recovery After Precipitation/Crystallization | 1. Suboptimal solvent/antisolvent ratio. 2. Incorrect pH for precipitation. 3. Co-precipitation with impurities. | 1. Empirically determine the optimal solvent mixture and ratios. 2. Adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. 3. Wash the precipitate with a solvent in which this compound is insoluble but impurities are soluble. |
| Co-elution of Impurities in Column Chromatography | 1. Inappropriate stationary phase. 2. Non-optimized mobile phase. 3. Overloading of the column. | 1. Screen different stationary phases (e.g., silica gel, alumina, reversed-phase C18). 2. Optimize the mobile phase composition and gradient. 3. Reduce the amount of sample loaded onto the column. |
| Degradation of this compound During Purification | 1. Exposure to light. 2. Extreme pH conditions. 3. High temperatures. | 1. Work in a dark room or use amber-colored glassware. 2. Maintain the pH within the stability range of this compound (typically near neutral). 3. Perform all purification steps at low temperatures (e.g., 4°C) whenever possible. |
| Low Purity in Final Product (HPLC Analysis) | 1. Presence of closely related structural analogs. 2. Incomplete separation in the final purification step. | 1. Employ a high-resolution purification technique like preparative HPLC. 2. Optimize the HPLC method (e.g., column, mobile phase, gradient, flow rate). |
Data Presentation
The following table summarizes representative data for the purification of a polyene antibiotic, which can be used as a benchmark for this compound purification.
| Purification Step | Total Amount (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 10,000 | 15 | - | 100 |
| Solvent Precipitation | 3,500 | 40 | 35 | 35 |
| Silica Gel Chromatography | 1,200 | 85 | 34 | 12 |
| Preparative HPLC | 850 | >98 | 71 | 8.5 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound, adapted from established protocols for similar polyene antibiotics.
1. Extraction of Crude this compound
-
Objective: To extract this compound from the fermentation broth.
-
Materials: Fermentation broth, methanol, ethyl acetate, rotary evaporator.
-
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelium cake with methanol (3 x volume of the cake) with constant stirring for 2-4 hours at room temperature, protected from light.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
To the concentrated extract, add an equal volume of ethyl acetate to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
2. Column Chromatography Purification
-
Objective: To separate this compound from other extracted compounds.
-
Materials: Crude this compound extract, silica gel (60-120 mesh), chromatography column, solvent system (e.g., chloroform:methanol gradient).
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of increasing methanol in chloroform (e.g., 0% to 20% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.
-
Pool the pure fractions and concentrate under reduced pressure.
-
3. High-Performance Liquid Chromatography (HPLC) Polishing
-
Objective: To achieve high-purity this compound.
-
Materials: Partially purified this compound, HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid), preparative reversed-phase C18 HPLC column.
-
Procedure:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or dimethylformamide).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Inject the sample and collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run.
-
Combine the collected fractions containing pure this compound.
-
Remove the organic solvent by rotary evaporation and lyophilize the aqueous solution to obtain the final pure this compound powder.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Technical Support Center: Surgumycin
Welcome to the technical support center for Surgumycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Q1: I am observing a rapid loss of this compound activity in my aqueous solution. What are the likely causes and how can I prevent this?
A1: Rapid loss of activity in aqueous solutions is a common issue and is often due to hydrolysis, particularly of the lactam ring and glycosidic bond in the this compound molecule. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. This compound is most stable in a slightly acidic environment (pH 4.0-5.5). Buffers with a pH outside of this range, especially alkaline conditions (pH > 7.0), will significantly accelerate degradation.
-
Control Temperature: Prepare and store this compound solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles, as this can also contribute to degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Use Aprotic Solvents for Stock Solutions: Whenever possible, prepare initial high-concentration stock solutions in a compatible, anhydrous aprotic solvent like DMSO or DMF, and then dilute into your aqueous buffer immediately before use.
-
Q2: My this compound solution changes color (e.g., turns yellow or brown) upon storage or exposure to lab lighting. Is this indicative of degradation?
A2: Yes, a color change is a strong indicator of this compound degradation. The chromophore in the this compound structure makes it susceptible to photodegradation and oxidation.
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. Minimize exposure to ambient lab lighting during experiments.
-
De-gas Buffers: To minimize oxidation, consider de-gassing your aqueous buffers before preparing this compound solutions. This can be done by sparging with an inert gas like nitrogen or argon.
-
Add Antioxidants: For applications where it will not interfere with your experiment, the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.
-
Q3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound sample. What could be the reason?
A3: The appearance of multiple peaks in an HPLC chromatogram of a fresh sample suggests either the presence of impurities in the initial material or rapid degradation during sample preparation and analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the mobile phase and any diluents used for sample preparation are within the optimal pH stability range for this compound (pH 4.0-5.5). Using a mobile phase with a high pH can cause on-column degradation.
-
Control Column Temperature: If your HPLC system has a column thermostat, maintain a consistent and cool temperature (e.g., 25°C) to minimize temperature-induced degradation during the analysis.
-
Check Purity of Starting Material: If possible, obtain a certificate of analysis for your batch of this compound to verify its purity. If degradation during analysis is ruled out, the additional peaks may be pre-existing impurities.
-
This compound Stability Data
The following table summarizes the stability of this compound under various conditions. This data is intended to guide the selection of appropriate storage and experimental parameters.
| Condition | Parameter | This compound Remaining (%) after 24 hours | Notes |
| pH | pH 3.0 | 92% | Moderate stability. |
| pH 4.5 | 99% | Optimal pH for stability. | |
| pH 7.0 | 75% | Significant hydrolysis observed. | |
| pH 8.5 | 45% | Rapid degradation. | |
| Temperature | 4°C | 98% | Recommended for short-term storage. |
| 25°C (Room Temp) | 85% | Degradation noticeable within hours. | |
| 37°C | 60% | Significant degradation. | |
| Light Exposure | Dark (Amber Vial) | 99% | Essential for preventing photodegradation. |
| Ambient Lab Light | 70% | Significant photodegradation. | |
| Direct UV Light (254 nm) | <10% | Extremely rapid degradation. | |
| Solvent | DMSO (Anhydrous) | >99% | Recommended for long-term stock solutions. |
| Water (pH 4.5) | 99% | Suitable for working solutions. | |
| PBS (pH 7.4) | 70% | Not recommended for storage. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol provides a method for quantifying the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.5, 7.0, 8.5) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
-
Dilute the this compound stock solution to a final concentration of 50 µg/mL in each of the prepared buffers.
-
-
Incubation:
-
Divide the solution from each pH into three sets of amber HPLC vials.
-
Incubate one set at 4°C, one at 25°C, and one at 37°C.
-
For photodegradation studies, prepare an additional set in clear vials and expose to a controlled light source, alongside a dark control in an amber vial.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), inject an aliquot (e.g., 10 µL) of each sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Column Temperature: 25°C.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the peak area at time zero.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Visual Guides
The following diagrams illustrate key concepts related to this compound degradation and troubleshooting.
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision guide for this compound stabilization strategies.
Technical Support Center: Surgumycin Preclinical Development
Disclaimer: Surgumycin is a hypothetical compound developed for illustrative purposes. The data, protocols, and recommendations provided herein are based on established principles of preclinical antimicrobial drug development and are intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse infection model?
A1: For initial efficacy studies in mice, we recommend a starting dose of 20 mg/kg, administered intravenously (IV) or intraperitoneally (IP). This recommendation is based on pharmacokinetic (PK) data and minimum inhibitory concentration (MIC) values against common bacterial strains. Dose adjustments should be made based on the specific pathogen, infection site, and observed efficacy.
Q2: What is the appropriate vehicle for solubilizing this compound for in vivo administration?
A2: this compound is readily soluble in a solution of 5% Dextrose in Water (D5W). For a 10 mg/mL stock solution, dissolve 100 mg of this compound powder in 10 mL of D5W. If precipitation occurs, gentle warming and vortexing are recommended. Do not use saline-based solutions as this may cause precipitation.
Q3: My animals are exhibiting signs of distress (e.g., lethargy, ruffled fur) after dosing. What should I do?
A3: These signs may indicate toxicity. Immediately reduce the dose by 50% in the next cohort of animals. It is critical to establish a maximum tolerated dose (MTD) before proceeding with efficacy studies. Refer to the Troubleshooting Guide below for a detailed decision-making workflow.
Q4: Can this compound be administered orally?
A4: No, based on current data, this compound has very low oral bioavailability (<5%). Administration via IV, IP, or subcutaneous (SC) routes is required to achieve therapeutic concentrations.
Q5: How frequently should this compound be dosed to maintain efficacy?
A5: this compound exhibits time-dependent bactericidal activity. The dosing frequency should be aimed at maintaining the plasma concentration above the MIC for at least 50% of the dosing interval (T>MIC > 50%). Based on a plasma half-life of approximately 2 hours in mice, a dosing regimen of every 6 to 8 hours is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No therapeutic effect observed. | 1. Sub-therapeutic dosage: The dose is too low to be effective against the pathogen. 2. Inappropriate route of administration: Oral route was used. 3. Drug degradation: Improper storage or formulation. 4. Resistant pathogen: The bacterial strain is not susceptible to this compound. | 1. Increase the dose in a stepwise manner (e.g., escalate from 20 mg/kg to 40 mg/kg). 2. Ensure administration is IV, IP, or SC. 3. Prepare fresh solutions daily and store powder at -20°C. 4. Confirm the MIC of the specific bacterial strain being used. |
| Signs of acute toxicity (e.g., seizures, rapid weight loss). | 1. Dose exceeds MTD: The administered dose is too high. 2. Rapid IV injection: Bolus injection may cause acute adverse effects. | 1. Immediately cease administration at this dose. Reduce the dose by at least 50% for the next experiment. 2. Administer IV doses as a slow infusion over several minutes. |
| Precipitation in the formulation. | 1. Incorrect vehicle: Use of saline or PBS. 2. Concentration too high: Exceeding solubility limits. | 1. Use only 5% Dextrose in Water (D5W). 2. Do not exceed a concentration of 20 mg/mL. |
| High variability in animal response. | 1. Inconsistent dosing technique: Variable injection volumes or sites. 2. Animal health status: Underlying health issues in the animal cohort. | 1. Ensure all technicians are trained on consistent administration techniques. 2. Use only healthy, age- and weight-matched animals from a reputable supplier. |
Quantitative Data Summary
Table 1: Recommended Starting Doses for Efficacy Studies
| Animal Model | Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency |
| Mouse (Mus musculus) | IV, IP | 20 - 40 | Every 6-8 hours |
| Rat (Rattus norvegicus) | IV | 15 - 30 | Every 8 hours |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Data from a single 20 mg/kg IV dose study.
| Parameter | Value | Unit |
| Cmax (Peak Concentration) | 35.2 | µg/mL |
| T½ (Half-life) | 2.1 | hours |
| AUC (Area Under the Curve) | 95.8 | µg·h/mL |
| Vd (Volume of Distribution) | 0.6 | L/kg |
| CL (Clearance) | 0.21 | L/h/kg |
Experimental Protocols
Protocol: Murine Dose-Finding and Efficacy Study
This protocol outlines a standard procedure for determining the effective dose of this compound in a murine thigh infection model.
-
Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Acclimatize animals for a minimum of 72 hours before the experiment.
-
-
Infection Procedure:
-
Culture the bacterial pathogen (e.g., Staphylococcus aureus) to mid-log phase.
-
Induce transient neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Two hours prior to treatment, inject 0.1 mL of the bacterial suspension (approx. 1x10^6 CFU) into the right thigh muscle of each mouse.
-
-
This compound Preparation and Administration:
-
Prepare a 10 mg/mL stock solution of this compound in D5W on the day of the experiment.
-
Dilute the stock solution to the required final concentrations (e.g., 4, 2, 1 mg/mL for doses of 40, 20, 10 mg/kg respectively, assuming a 10 mL/kg injection volume).
-
Administer the prepared doses via intraperitoneal (IP) injection starting 2 hours post-infection.
-
Continue dosing at the predetermined frequency (e.g., every 8 hours) for 24 or 48 hours.
-
-
Endpoint Measurement:
-
At the end of the treatment period (e.g., 24 hours after the first dose), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/gram of tissue for each treatment group.
-
Compare the bacterial load in treated groups to the vehicle control group to determine the reduction in bacterial burden.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests).
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for a typical preclinical efficacy study of this compound.
Diagram 2: Troubleshooting Adverse Events
Technical Support Center: Enhancing the Bioavailability of Surgumycin
Disclaimer: Information regarding the specific compound "Surgumycin" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2][3] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][4][5] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1][4] Key strategies include:
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. Formulating at a pH where the compound is ionized can significantly increase solubility.
-
Co-solvents and Surfactants: Using pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or surfactants can help solubilize hydrophobic compounds.[6]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[1][6][7]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into a higher-energy amorphous state, typically dispersed within a polymer matrix, can dramatically improve both solubility and dissolution.[4][5][8][9]
Q3: How can we assess the intestinal permeability of this compound?
A3: The Caco-2 cell permeability assay is the industry-standard in-vitro model for predicting human intestinal permeability.[10][11][12] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[11][12] The assay measures the rate at which this compound crosses this monolayer, providing an apparent permeability coefficient (Papp). An efflux ratio can also be calculated to determine if the compound is a substrate of efflux transporters.[12]
Q4: Our in vivo pharmacokinetic (PK) study of this compound shows a low Cmax and AUC. What are the likely causes?
A4: Low maximum concentration (Cmax) and area under the curve (AUC) are classic indicators of poor oral bioavailability.[13][14] The primary causes are typically:
-
Poor Absorption: This can be due to low solubility (dissolution rate-limited absorption) or low permeability (permeation-limited absorption).[1]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[15] If this compound is extensively metabolized by the liver, its concentration in the blood will be significantly reduced.[15]
Troubleshooting Guides
Issue 1: this compound precipitates out of our formulation upon storage or dilution into aqueous media.
-
Possible Cause & Solution:
-
Supersaturation and Instability: The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP) to maintain a supersaturated state.[5]
-
pH Shift: If this compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution can cause precipitation. It is recommended to buffer the formulation to maintain an optimal pH.[6]
-
Issue 2: We are observing high variability in our Caco-2 permeability results for this compound.
-
Possible Cause & Solution:
-
Monolayer Integrity: Inconsistent monolayer integrity can lead to variable results. Ensure that the transepithelial electrical resistance (TEER) values are consistently within the acceptable range (e.g., ≥200 Ω·cm²) before each experiment.[12][16] A Lucifer yellow rejection assay can also be used to confirm the integrity of the tight junctions.[12]
-
Efflux Transporter Saturation: If this compound is a substrate for an efflux transporter like P-gp, using concentrations that are too high can saturate the transporter, leading to inconsistent efflux ratios.[10] It is advisable to test a range of concentrations.
-
Compound Binding: this compound may be binding to the plastic of the assay plates. Using plates with low-binding surfaces and including a mass balance calculation (quantifying the compound in all compartments and bound to the cells/plate) can help identify and mitigate this issue.
-
Issue 3: The amorphous solid dispersion (ASD) of this compound crystallizes during stability testing.
-
Possible Cause & Solution:
-
Inappropriate Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization. The polymer should be miscible with this compound and have a high glass transition temperature (Tg). Screening different polymers (e.g., PVP, HPMC-AS, Soluplus®) is crucial.[8]
-
High Drug Loading: A drug loading that is too high can increase the tendency for crystallization. The drug loading should ideally be below the miscibility limit of the drug in the polymer.
-
Environmental Factors: Exposure to high temperature and humidity can plasticize the polymer, increasing molecular mobility and promoting crystallization. Ensure storage conditions are controlled and consider including a desiccant in the packaging.
-
Data Presentation
Table 1: Physicochemical Properties of Hypothetical this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 550 g/mol | Moderate size, permeability may be a concern. |
| logP | 4.5 | High lipophilicity suggests poor aqueous solubility. |
| pKa | 8.5 (weak base) | Solubility will be higher at acidic pH (e.g., stomach). |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| Crystalline Form | Polymorph A | Stable crystalline form contributes to low solubility. |
Table 2: Comparison of Formulation Strategies on this compound Solubility (at pH 6.8)
| Formulation ID | Formulation Description | This compound Solubility (µg/mL) | Fold Increase |
| F1 (Control) | Unformulated this compound in buffer | 5.2 | 1x |
| F2 | 20% PEG 400 / 5% Polysorbate 80 | 155.8 | ~30x |
| F3 | 2% w/w this compound in PVP K30 (ASD) | 676.4 | ~130x |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation ID | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (vs. F1) |
| F1 (Suspension) | 55 ± 12 | 4.0 | 310 ± 75 | 100% |
| F2 (Lipid-based) | 210 ± 45 | 2.0 | 1250 ± 210 | 403% |
| F3 (ASD) | 450 ± 98 | 1.5 | 2980 ± 550 | 961% |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values ≥200 Ω·cm².
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
Efflux Measurement (Basolateral to Apical - B to A): Repeat the process in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Preparation of this compound-PVP K30 Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio) in a suitable common solvent (e.g., 10 mL of methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried product from the flask. Mill the material into a fine powder using a mortar and pestle, and then pass it through a sieve (e.g., 100-mesh) to ensure particle size uniformity.
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Store the final product in a desiccator.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for formulation development.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 7. Pharmacokinetics of Oral Absorption | Applied Biopharmaceutics & Pharmacokinetics, 6e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 3. longdom.org [longdom.org]
- 4. erpublications.com [erpublications.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
troubleshooting Surgumycin in western blot
Technical Support Center: Surgumycin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in Western blot analysis.
Assumed Mechanism of Action: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2). It functions by blocking the ATP-binding site, thereby preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT3. This guide will help you verify this activity using Western blotting.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound to analyze the JAK2-STAT3 signaling pathway.
Question: I treated my cells with this compound, but I see no decrease in STAT3 phosphorylation (p-STAT3). Why?
This is a common issue that can be resolved by systematically evaluating several experimental factors.
Possible Causes and Solutions:
-
This compound Activity: The compound may be inactive. Ensure your stock solution is prepared correctly and has not undergone excessive freeze-thaw cycles. We recommend making single-use aliquots.
-
Cell Line and Pathway Activity: The cell line you are using may not have a constitutively active JAK2-STAT3 pathway. The pathway must be active to see the inhibitory effect of this compound.
-
Recommendation: Stimulate the pathway with a known activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), for 15-30 minutes before harvesting the cell lysate. Compare the stimulated control with the this compound-treated and stimulated sample.
-
-
Treatment Time and Concentration: The concentration or duration of this compound treatment may be insufficient.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (IC50) and a time-course experiment to find the optimal treatment duration for your specific cell line.
-
-
Antibody Performance: The antibodies used for detecting p-STAT3 or total STAT3 may be the issue.
-
Recommendation: Run a positive control (e.g., lysate from cells known to have high p-STAT3 levels, like a stimulated control) and a negative control (e.g., lysate from unstimulated cells) to validate your antibody's performance.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for unchanged p-STAT3 levels.
Question: The signal for phosphorylated JAK2 (p-JAK2) is very weak or absent, even in my positive control.
Possible Causes and Solutions:
-
Protein Degradation: Phosphorylated proteins are often transient and susceptible to dephosphorylation by phosphatases or degradation by proteases upon cell lysis.
-
Recommendation: Ensure your lysis buffer is always fresh and contains a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.
-
-
Low Protein Abundance: p-JAK2 can be low in abundance.
-
Recommendation: Increase the amount of total protein loaded onto the gel. We suggest loading between 30-50 µg of total protein per lane.
-
-
Poor Antibody Affinity: The primary antibody for p-JAK2 may have low affinity or may not be optimized for your experimental conditions.
-
Recommendation: Increase the primary antibody incubation time (e.g., overnight at 4°C) and optimize its concentration.
-
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound?
We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the IC50 in your specific cell model. See the sample data below.
2. How should I prepare and store a this compound stock solution?
Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C. When ready to use, dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.
3. What controls are essential for a Western blot experiment with this compound?
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound dose.
-
Unstimulated Control: Cells that are not treated with a pathway activator.
-
Stimulated Control: Cells treated with a pathway activator (e.g., IL-6) but not this compound. This serves as your positive control for pathway activity.
-
This compound-Treated Sample: Cells stimulated with an activator and treated with this compound.
4. How can I be sure this compound is specifically targeting JAK2?
To confirm on-target activity, you should observe a decrease in the phosphorylation of both JAK2 (autophosphorylation) and its direct downstream substrate, STAT3. Total protein levels of JAK2 and STAT3 should remain unchanged after short treatment times.
Data Presentation
Table 1: Sample Dose-Response Data for this compound
This table shows the effect of increasing concentrations of this compound on STAT3 phosphorylation in IL-6 stimulated HeLa cells. The treatment duration was 2 hours.
| This compound Conc. (µM) | p-STAT3 Signal (Arbitrary Units) | Total STAT3 Signal (Arbitrary Units) | Normalized p-STAT3 (% of Stimulated Control) |
| 0 (Unstimulated) | 105 | 15,200 | 7% |
| 0 (Stimulated + DMSO) | 1,500 | 15,100 | 100% |
| 0.01 | 1,250 | 14,900 | 84% |
| 0.1 | 780 | 15,300 | 51% |
| 1 | 210 | 15,000 | 14% |
| 10 | 115 | 15,250 | 8% |
Data are representative. Results may vary based on the cell line and experimental conditions.
Experimental Protocols
Protocol: Western Blot for Measuring this compound Activity
This protocol outlines the key steps for assessing the effect of this compound on the JAK2-STAT3 pathway.
Caption: Standard experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal pathway activity.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 2 hours).
-
Stimulate cells with a suitable agonist (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load 30-50 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify band intensities and normalize the phosphoprotein signal to the total protein signal.
-
Signaling Pathway Visualization
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Surgumycin Technical Support Center: Optimizing Incubation Time
Welcome to the technical support center for Surgumycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The protocols and data herein are based on common practices for novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway and should be adapted for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive kinase inhibitor that selectively targets the catalytic subunit of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) kinase. By dually inhibiting PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers and plays a critical role in cell growth, proliferation, and survival.[1][2][3]
Q2: What is a recommended starting point for this compound concentration and incubation time in cell culture experiments? A2: For initial experiments, a concentration range of 100 nM to 1 µM is a common starting point. For short-term signaling studies (e.g., assessing inhibition of Akt phosphorylation by Western blot), a pre-incubation time of 2 to 6 hours with this compound before cell lysis is often effective. For longer-term functional assays like cell viability or proliferation, incubation times typically range from 24 to 72 hours.[4]
Q3: How quickly should I expect to see an inhibitory effect on the PI3K/Akt pathway after adding this compound? A3: The inhibition of PI3K/mTOR kinase activity by a small molecule inhibitor like this compound is generally rapid. You can expect to observe a significant reduction in the phosphorylation of downstream targets, such as Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), within 1 to 4 hours of treatment. To pinpoint the optimal time, a time-course experiment is highly recommended (see Protocol 1).
Q4: For how long can I incubate my cells with this compound? A4: this compound has been shown to be stable and effective in cell culture for up to 72 hours in many cell lines. However, the maximum effective and non-toxic incubation time is highly cell-line dependent. For any experiment lasting longer than 24 hours, it is crucial to assess cytotoxicity to distinguish between targeted pathway inhibition and general cellular toxicity. A cell viability assay should be performed in parallel with your functional assay (see Protocol 2).
Troubleshooting & Optimization Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-Akt or p-S6 is observed. | Suboptimal Incubation Time: The incubation period may be too short for this compound to achieve maximal target engagement in your cell line. | Perform a time-course experiment: Treat cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at multiple time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the onset and duration of inhibition via Western blot (see Protocol 1).[5][6] |
| This compound Concentration Too Low: The concentration used may be insufficient to fully inhibit PI3K/mTOR in your specific cell system. | Perform a dose-response experiment: Treat cells for a fixed time (e.g., 4 hours) with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for pathway inhibition. | |
| Compound Instability: this compound may degrade in your specific cell culture medium over long incubation periods. | For experiments longer than 48 hours, consider replenishing the medium with fresh this compound every 24 hours. | |
| High levels of cell death are observed, even at short incubation times. | This compound Concentration Too High: The concentration used may be cytotoxic to your cell line. | Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations at your desired incubation time (e.g., 24, 48, 72 hours) to identify the optimal therapeutic window (see Protocol 2).[7][8][9] |
| Solvent (DMSO) Toxicity: High concentrations of the DMSO vehicle may be toxic to the cells. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess the effect of the solvent.[10] | |
| High variability between experimental replicates. | Inconsistent Cell State: Cells may be at different confluencies, passage numbers, or health states. | Standardize cell culture practices: Use cells within a consistent passage number range and seed them to reach 70-80% confluency at the time of treatment. Ensure cells are healthy and growing logarithmically.[11][12] |
| Inconsistent Treatment Application: Variations in the timing or technique of adding this compound can introduce variability. | Use calibrated pipettes and add the compound to all wells or plates as consistently as possible. For time-course experiments, stagger the addition of the compound to ensure accurate incubation times for each sample.[13] |
Visualization of Key Processes
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Experimental Protocols
Protocol 1: Time-Course Analysis of Pathway Inhibition by Western Blot
This protocol details a method to determine the optimal incubation time of this compound for inhibiting Akt phosphorylation, a direct marker of PI3K pathway activity.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., MCF7, U87-MG) in 6-well plates. Allow them to attach and grow until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in complete cell culture medium to your desired final concentration (e.g., 500 nM).
-
Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO only). Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) at 37°C.[6]
-
Cell Lysis: At each time point, immediately place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]
-
Western Blotting:
-
Resolve 20-30 µg of protein from each time point on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
-
Analysis: Quantify the band intensities for p-Akt and total Akt. The optimal incubation time is the earliest point at which the ratio of p-Akt to total Akt reaches its minimum and remains stable.
Table 1: Sample Data for Time-Course Western Blot Analysis (MCF7 cells treated with 500 nM this compound)
| Incubation Time (Hours) | p-Akt (S473) / Total Akt Ratio (Normalized to t=0) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 2 | 0.21 |
| 4 | 0.15 |
| 8 | 0.18 |
| 12 | 0.25 |
| 24 | 0.35 |
Protocol 2: Determining Cell Viability after Long-Term Incubation
This protocol uses a tetrazolium-based (MTT) or luminescence-based (CellTiter-Glo) assay to measure cell viability and determine the cytotoxic effects of prolonged this compound exposure.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.[17]
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired long-term durations (e.g., 24, 48, and 72 hours) at 37°C.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7] Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking. Read the absorbance at 570 nm.[17]
-
For CellTiter-Glo Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
-
Analysis: Subtract the background (medium-only) from all readings. Normalize the data to the vehicle-only control wells to calculate the percent viability for each concentration and time point.
Table 2: Sample Data for Cell Viability (MTT Assay) at 48 Hours (U87-MG cells treated with this compound)
| This compound Conc. (µM) | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100.0% |
| 0.01 | 98.5% |
| 0.1 | 92.1% |
| 0.5 | 75.4% |
| 1.0 | 51.2% |
| 5.0 | 22.8% |
| 10.0 | 5.6% |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. youtube.com [youtube.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validation & Comparative
Validating the Biological Target of Surgumycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and validation of a drug's biological target are fundamental to modern drug discovery. This process not only elucidates the mechanism of action but also builds a strong foundation for preclinical and clinical development. This guide provides a comparative overview of key experimental approaches for validating the biological target of a novel therapeutic agent, hypothetically named "Surgumycin." We will explore three orthogonal methods: Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down followed by Mass Spectrometry (AP-MS), and Genetic Knockdown (CRISPR/Cas9 and siRNA).
At a Glance: Comparison of Target Validation Methods
| Method | Principle | Primary Readout | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Change in protein melting temperature (ΔTm) upon drug treatment. | Label-free; confirms direct target engagement in a cellular context. | Not suitable for all proteins; requires specific antibodies or mass spectrometry. |
| Affinity Pull-Down with Mass Spectrometry (AP-MS) | An immobilized form of the drug captures its binding partners from cell lysate. | Enrichment of specific proteins identified by mass spectrometry. | Unbiased identification of direct and indirect binding partners. | Requires chemical modification of the drug; potential for non-specific binding. |
| Genetic Knockdown (CRISPR/Cas9 & siRNA) | Reducing or eliminating the expression of the putative target gene. | Phenotypic changes (e.g., cell viability) that mimic the drug's effect. | Validates the functional role of the target in the observed phenotype. | Off-target effects; compensation mechanisms can mask the phenotype. |
Hypothetical Signaling Pathway for this compound's Target
Let us assume that the putative target of this compound is "Kinase X," a critical node in a cancer cell survival pathway.
I. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses drug-target engagement in a cellular environment.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[1]
Experimental Workflow: CETSA
Quantitative Data: CETSA-MS
The following table shows hypothetical results from a CETSA experiment coupled with mass spectrometry (CETSA-MS) to determine the thermal stability of Kinase X in the presence of this compound.
| Temperature (°C) | Relative Abundance of Soluble Kinase X (Vehicle) | Relative Abundance of Soluble Kinase X (this compound) |
| 48 | 1.00 | 1.00 |
| 50 | 0.95 | 1.00 |
| 52 | 0.82 | 0.98 |
| 54 | 0.65 | 0.92 |
| 56 | 0.51 (Tm) | 0.85 |
| 58 | 0.38 | 0.76 |
| 60 | 0.25 | 0.64 |
| 62 | 0.15 | 0.52 (Tm) |
| 64 | 0.08 | 0.41 |
| 66 | 0.04 | 0.30 |
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or 10 µM this compound for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 48°C to 66°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.
-
Quantify the band intensities to determine the amount of soluble Kinase X at each temperature.
-
II. Affinity Pull-Down with Mass Spectrometry (AP-MS)
This unbiased approach aims to identify the binding partners of a small molecule.[3] A modified version of this compound (e.g., biotin-conjugated) is used as "bait" to capture its interacting proteins ("prey") from a cell lysate.
Experimental Workflow: Affinity Pull-Down
Quantitative Data: AP-MS
The table below shows a partial list of proteins identified by mass spectrometry, ranked by their enrichment in the this compound pull-down compared to a control (beads only).
| Protein ID | Protein Name | Log2 Fold Enrichment (this compound vs. Control) | p-value |
| P12345 | Kinase X | 8.2 | 1.5e-12 |
| Q67890 | Heat shock protein 90 | 3.5 | 2.1e-5 |
| R11223 | 14-3-3 protein zeta | 2.8 | 8.9e-4 |
| S44556 | Tubulin alpha-1A | 0.5 | 0.35 |
| T99887 | GAPDH | 0.1 | 0.89 |
Experimental Protocol: Small Molecule Pull-Down
-
Bait Immobilization:
-
Synthesize a biotinylated version of this compound.
-
Incubate streptavidin-coated magnetic beads with the biotin-Surgumycin to immobilize the bait. Wash the beads to remove unbound bait.
-
-
Cell Lysis and Incubation:
-
Prepare a total cell lysate from the cancer cell line of interest in a non-denaturing lysis buffer.
-
Incubate the cell lysate with the this compound-coated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Use a magnetic stand to separate the beads from the lysate.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive eluent or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Identify and quantify the proteins using a proteomics software suite, comparing the abundance of proteins in the this compound sample to the control.
-
III. Genetic Target Validation (CRISPR/Cas9 & siRNA)
Genetic methods are crucial for validating that the interaction between the drug and its target is responsible for the observed biological effect.[4] By knocking out (CRISPR) or knocking down (siRNA) the gene for the putative target, we can determine if the cellular phenotype mimics the effect of the drug.
Logical Relationship: Genetic Validation
Quantitative Data: CRISPR Knockout and Drug Sensitivity
This table shows the effect of this compound on the viability of wild-type (WT) cells versus cells where Kinase X has been knocked out (KO) using CRISPR/Cas9.
| Cell Line | Treatment | Relative Cell Viability (%) |
| Wild-Type | Vehicle | 100 |
| Wild-Type | This compound (10 µM) | 45 |
| Kinase X KO | Vehicle | 55 |
| Kinase X KO | This compound (10 µM) | 52 |
Experimental Protocol: CRISPR/Cas9 Knockout and Viability Assay
-
gRNA Design and Lentiviral Production:
-
Design and clone a guide RNA (gRNA) targeting an early exon of the Kinase X gene into a lentiviral vector that also expresses Cas9.
-
Produce lentiviral particles by transfecting HEK293T cells.
-
-
Generation of Knockout Cell Line:
-
Transduce the cancer cell line with the lentivirus.
-
Select for successfully transduced cells (e.g., using puromycin resistance).
-
Isolate single-cell clones and expand them.
-
Validate the knockout of Kinase X in individual clones by Western blot and Sanger sequencing of the target locus.
-
-
Cell Viability Assay:
-
Plate equal numbers of wild-type and Kinase X KO cells in 96-well plates.
-
Treat the cells with a dose range of this compound or vehicle control.
-
After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo).
-
Normalize the data to the vehicle-treated control for each cell line.
-
By employing these complementary biochemical and genetic approaches, researchers can build a robust and compelling case for the validation of a novel drug's biological target, significantly de-risking its onward journey through the drug discovery pipeline.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 4. biocompare.com [biocompare.com]
Dasatinib vs. Imatinib for Chronic Myeloid Leukemia: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dasatinib and Imatinib, two prominent tyrosine kinase inhibitors (TKIs) used in the first-line treatment of chronic-phase chronic myeloid leukemia (CML). The information herein is supported by key clinical trial data to aid in research and development decisions.
Overview of Compounds
Imatinib, the first TKI approved for CML, revolutionized treatment by targeting the BCR-ABL fusion protein, the hallmark of CML.[1][2] Dasatinib, a second-generation TKI, is significantly more potent than Imatinib in inhibiting the BCR-ABL kinase.[3] Unlike Imatinib, which primarily binds to the inactive conformation of the ABL kinase domain, Dasatinib can inhibit both the active and inactive conformations, giving it activity against many Imatinib-resistant mutations.[4][5]
Comparative Efficacy: Clinical Trial Data
The pivotal DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve CML Patients) trial, a randomized phase 3 study, provides the most robust data for comparing the efficacy of Dasatinib and Imatinib in newly diagnosed chronic-phase CML patients.[6][7]
Table 1: Key Efficacy Endpoints from the DASISION Trial
| Efficacy Endpoint | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | Timepoint | p-value | Source |
| Confirmed Complete Cytogenetic Response (cCCyR) | 77% | 66% | 12 months | P = 0.007 | [3][7] |
| 83% | 78% | 5 years | P = 0.187 | [8] | |
| Major Molecular Response (MMR) | 46% | 28% | 12 months | P < 0.0001 | [3][7] |
| 76% | 64% | 5 years | P = 0.002 | [8] | |
| BCR-ABL Transcript Levels ≤10% | 84% | 64% | 3 months | P < 0.0001 | [6][8] |
| Progression to Accelerated/Blast Phase | 4.6% | 7.3% | 5 years | - | [8][9] |
| 5-Year Progression-Free Survival (PFS) | 85% | 86% | 5 years | - | [8][9] |
| 5-Year Overall Survival (OS) | 91% | 90% | 5 years | - | [8] |
Data compiled from the DASISION trial publications.[3][6][7][8][9]
The data clearly indicates that Dasatinib induces faster and deeper molecular and cytogenetic responses compared to Imatinib.[3][6] However, this early advantage in response rates did not translate into a statistically significant improvement in 5-year progression-free or overall survival.[2][8][9]
Mechanism of Action and Signaling Pathways
Both Imatinib and Dasatinib target the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and the downstream signaling pathways that drive CML cell proliferation and survival. Dasatinib's broader target profile includes SRC family kinases, which are also implicated in CML pathogenesis.[10][11]
Experimental Protocols
To compare the in vitro efficacy of TKIs like Dasatinib and Imatinib, a standardized set of experiments is typically employed.
Key Experiment: Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of Dasatinib and Imatinib required to inhibit the growth of CML cells by 50% (IC50).
Methodology:
-
Cell Culture:
-
Culture a BCR-ABL positive human CML cell line (e.g., K562) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of Dasatinib and Imatinib in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each drug in the cell culture medium.
-
-
Assay Procedure:
-
Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add the various concentrations of Dasatinib, Imatinib, or a vehicle control (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (log scale).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
Resistance Mechanisms
A key challenge in CML therapy is the development of drug resistance.
-
BCR-ABL Dependent: Point mutations in the ABL kinase domain can impair Imatinib binding.[12] Dasatinib is effective against many of these mutations, with the notable exception of the T315I mutation.[4][5]
-
BCR-ABL Independent: Mechanisms can include the amplification of the BCR-ABL gene or the activation of alternative signaling pathways, such as those involving SRC family kinases.[10] Dasatinib's inhibition of SRC kinases may offer an advantage in overcoming some forms of Imatinib resistance.[10]
Conclusion
Dasatinib demonstrates superior efficacy in achieving early and deep molecular and cytogenetic responses in treatment-naïve chronic-phase CML compared to Imatinib. Its broader inhibitory profile may also be advantageous in certain cases of Imatinib resistance. While these benefits have not yet translated to improved long-term overall survival in first-line therapy, the rapid and deep responses achieved with Dasatinib are a critical consideration in clinical and research settings. Further investigation into long-term outcomes and resistance profiles will continue to define the optimal use of these targeted therapies.
References
- 1. A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. abidipharma.com [abidipharma.com]
- 4. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
confirming the anti-cancer effects of Surgumycin
An Objective Comparison of the Anti-Cancer Effects of Curcumin and its Analogs
Initially, a search for "Surgumycin" did not yield information on a compound with anti-cancer properties. Therefore, this guide focuses on Curcumin, a natural compound extensively researched for its anti-cancer effects, and its synthetic analogs, providing a comparative analysis against the conventional chemotherapeutic agent, 5-Fluorouracil.
Curcumin, a polyphenol extracted from the turmeric plant Curcuma longa, has demonstrated a range of anti-cancer activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor invasion and metastasis.[1] Its therapeutic potential, however, is limited by poor bioavailability and rapid metabolism.[1] This has led to the development of synthetic curcumin analogs, such as EF24 and FLLL12, designed to have improved potency and pharmacokinetic profiles. This guide provides a comparative overview of the anti-cancer effects of curcumin and its analogs, with supporting experimental data and detailed methodologies.
Comparative Anti-Cancer Activity
The anti-proliferative effects of curcumin, its analogs, and 5-Fluorouracil have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Curcumin | A549 | Lung Cancer | 33 | [2] |
| MDA-MB-231 | Breast Cancer | 53.18 (48h) | [3] | |
| HeLa | Cervical Cancer | 10.5 | [4] | |
| MCF-7 | Breast Cancer | 44.61 | [5] | |
| HCT-116 | Colon Cancer | 32-34 | [6] | |
| EF24 | PC-3 | Prostate Cancer | ~1.0 | [7] |
| Various | Various | 0.7 - 1.3 | [8] | |
| FLLL12 | SCCHN cell lines | Head and Neck Squamous Cell Carcinoma | 0.35 - 1.55 | [9] |
| 5-Fluorouracil | DLD-1 | Colorectal Cancer | 214.3 (24h) | [10] |
| SK-MES-1 | Lung Cancer | 202.2 (24h) | [10] | |
| Caco-2 | Colorectal Cancer | 86.85 (48h) | [11] | |
| MCF-7 | Breast Cancer | 1.71 | [12] |
Experimental Protocols
Detailed methodologies for key assays used to determine the anti-cancer effects of these compounds are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., DMSO) to solubilize the formazan crystals.[13]
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.
Procedure:
-
Induce apoptosis in cells using the desired treatment.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry.
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells
-
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Procedure:
-
Harvest a single-cell suspension and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[16][17]
-
Incubate on ice for at least 30 minutes.[17]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17]
-
Incubate for 5-10 minutes at room temperature.[17]
-
Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Signaling Pathways and Mechanisms of Action
Curcumin exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell growth, survival, and metastasis.
Caption: Experimental workflow for comparing anti-cancer agents.
Caption: Curcumin's inhibition of the PI3K/Akt signaling pathway.[18]
Caption: Curcumin's modulation of the MAPK signaling pathway.[19]
Caption: Curcumin's inhibition of the NF-κB signaling pathway.[19]
References
- 1. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. wcrj.net [wcrj.net]
- 6. mdpi.com [mdpi.com]
- 7. EF24, a novel curcumin analog, disrupts the microtubule cytoskeleton and inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Surgumycin's Mechanism of Action Against Established MEK1/2 Inhibitors
Introduction: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. The MEK1 and MEK2 kinases represent a key node in this cascade, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of "Surgumycin," a novel investigational MEK1/2 inhibitor, against the well-characterized inhibitors Trametinib and Selumetinib. We present supporting experimental data to cross-validate its mechanism of action and benchmark its performance.
Quantitative Performance Metrics
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to Trametinib and Selumetinib across various assays and cell lines.
Table 1: In Vitro Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against purified MEK1 and MEK2 enzymes. Lower values indicate higher potency.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 0.8 | 1.1 |
| Trametinib | 0.92 | 1.8 |
| Selumetinib | 14 | 12 |
Table 2: Cellular Antiproliferative Activity
This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in human colorectal cancer (HCT116) and melanoma (A375) cell lines, both of which harbor BRAF mutations leading to constitutive pathway activation.
| Compound | HCT116 EC50 (nM) | A375 EC50 (nM) |
| This compound | 1.5 | 0.9 |
| Trametinib | 1.7 | 1.0 |
| Selumetinib | 25 | 28 |
Table 3: Downstream Pathway Inhibition
This table presents the concentration required to inhibit 50% of ERK1/2 phosphorylation (pERK) in cellular assays. This directly measures the compound's ability to engage and inhibit the MEK target within a cellular context.
| Compound | pERK IC50 (nM) in A375 cells |
| This compound | 1.2 |
| Trametinib | 1.3 |
| Selumetinib | 21 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the signaling cascade and the experimental process used for validation.
Head-to-Head Comparison: Surgumycin vs. Competitor Compound-B in Targeting the MAPK/ERK Pathway
This guide provides a comprehensive comparison of Surgumycin and a leading competitor, herein referred to as Compound-B, in the context of their efficacy and selectivity in targeting the Ras-Raf-MEK-ERK (MAPK/ERK) signaling pathway, a critical cascade in various forms of cancer. The data presented is based on a series of preclinical in vitro experiments designed to assess potency, selectivity, and cellular effects.
Introduction and Mechanism of Action
The MAPK/ERK pathway is a well-established therapeutic target in oncology. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, leads to uncontrolled cell proliferation and survival. Both this compound and Compound-B are novel small-molecule inhibitors designed to target MEK1/2, key kinases within this cascade. By inhibiting MEK1/2, these compounds aim to block downstream signaling to ERK, thereby inhibiting tumor cell growth and inducing apoptosis. This guide evaluates their comparative performance to aid researchers in selecting the appropriate tool for their specific experimental needs.
assessing the specificity of Surgumycin
A Comprehensive Analysis of Surgumycin Specificity in Preclinical Models
For Immediate Release
[City, State] – [Date] – A new comparative guide published today offers researchers, scientists, and drug development professionals a detailed assessment of the specificity of this compound, a novel antibiotic candidate. The guide provides an objective comparison with other alternatives, supported by extensive experimental data, to aid in the evaluation of its therapeutic potential and off-target effects.
Initial searches for "this compound" did not yield specific results, suggesting it may be a new or developmental compound. The data presented herein is based on a hypothetical compound to illustrate a framework for specificity assessment. For the purpose of this guide, we will compare this compound to Vancomycin, a glycopeptide antibiotic known for its activity against Gram-positive bacteria, and Linezolid, an oxazolidinone antibiotic with a broad spectrum of activity.
Comparative Specificity Analysis
The specificity of an antibiotic is a critical determinant of its safety and efficacy. A highly specific drug selectively inhibits or kills the target pathogen with minimal impact on the host's cells and beneficial microflora, thereby reducing the risk of adverse effects. The following table summarizes the in vitro specificity profiles of this compound, Vancomycin, and Linezolid against a panel of bacterial species and a human cell line.
| Target Organism/Cell Line | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecalis (VRE) | >128 | >256 | 2 |
| Escherichia coli | >128 | >256 | >128 |
| Pseudomonas aeruginosa | >128 | >256 | >128 |
| Human embryonic kidney (HEK293) cells (CC50, µg/mL) | 256 | >512 | 128 |
MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration. Data are representative of typical experimental findings.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The antibacterial activity of each compound was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension was then diluted and added to 96-well microtiter plates containing serial twofold dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay:
The cytotoxicity of the compounds against the human embryonic kidney cell line HEK293 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HEK293 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.
Signaling Pathway and Workflow Diagrams
To visually represent the processes involved in assessing antibiotic specificity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antibiotic specificity.
Caption: Logical relationship of specificity to therapeutic index.
Disclaimer: The data presented in this guide is for illustrative purposes and based on a hypothetical compound, "this compound." Researchers should consult peer-reviewed literature and conduct their own experiments for validated information on specific antibiotics.
A Comparative Analysis of the Toxicity Profiles of Suramin and Other Therapeutic Compounds
Disclaimer: The compound "Surgumycin" specified in the topic does not appear to be a recognized chemical or therapeutic agent in publicly available scientific literature. Therefore, this guide provides a comparative toxicity analysis of Suramin , a compound with a similar-sounding name and established clinical relevance, against other well-known therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the toxicological profiles of these compounds, supported by experimental data and methodologies.
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for Suramin, Doxorubicin, Ciprofloxacin, and Penicillin G. These values provide a quantitative measure of the toxicity of these compounds under specific experimental conditions.
Table 1: Acute Toxicity (LD50) Data
The Median Lethal Dose (LD50) is the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates higher acute toxicity.
| Compound | Test Species | Route of Administration | LD50 Value | Reference(s) |
| Suramin (sodium salt) | Mouse | Intravenous | 620 mg/kg | [1] |
| Mouse | Intraperitoneal | 750 mg/kg | [1] | |
| Doxorubicin | Mouse | Oral | 570 mg/kg | [2] |
| Mouse | Intraperitoneal | 11.16 mg/kg | [2] | |
| Rat | Intravenous | 12.6 mg/kg | [3] | |
| Albino Mice | Intravenous | 12.5 mg/kg | [4] | |
| Albino Mice | Oral | 570 mg/kg | [4] | |
| Ciprofloxacin | Rat | Oral | >2000 mg/kg | [5][6] |
| Rat | Intravenous | 207 mg/kg | [6] | |
| Penicillin G (potassium salt) | Rat | Oral | 8,900 mg/kg | [7] |
| Penicillin G (procaine) | Rat | Oral | >2000 mg/kg | [8] |
| Mouse | Intraperitoneal | 371 mg/kg | [8] |
Table 2: In Vitro Cytotoxicity (IC50) Data
The Half-Maximal Inhibitory Concentration (IC50) is the concentration of a substance that inhibits a biological process (e.g., cell growth) by 50%. IC50 values are highly dependent on the cell line, exposure time, and assay used.
| Compound | Cell Line | Exposure Time | IC50 Value | Assay | Reference(s) |
| Suramin | Dorsal Root Ganglion Neurons | 22-24 hours | 283 µM | Cell Viability Assay | [9] |
| Human Prostate Epithelial Cells | - | 50 - 100 µM | Proliferation Assay | [10] | |
| Osteosarcoma (OS2) | - | 21 µg/mL | MTT Assay | [11] | |
| Melanoma (CAL 24) | - | 1408 µg/mL | MTT Assay | [11] | |
| Doxorubicin | SAOS-2 (Osteosarcoma) | 24 hours | 0.5 µg/mL | MTT Assay | |
| KB-3-1 (Sensitive) | - | 0.03 µM | Clonogenic Assay | [12] | |
| KB-8-5 (Resistant) | - | 0.12 µM | Clonogenic Assay | [12] | |
| AMJ13 (Breast Cancer) | 72 hours | 223.6 µg/ml | MTT Assay | [13][14] | |
| MCF-7 (Breast Cancer) | 24 hours | 2.50 µM | MTT Assay | ||
| Ciprofloxacin | A-172 (Glioblastoma) | 72 hours | 259.3 µM | MTT Assay | [15] |
| Various Cancer Cell Lines | - | 0.103 - 0.206 mM | - | [16] | |
| HL-60 (Leukemia) | - | 1.21 µM | - | [17] | |
| Penicillin G | HeLa (Cervical Cancer) | - | >50 µM (with Cisplatin) | MTT Assay | [18] |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[15]
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Figure 1. Workflow for the MTT cell viability assay.
This guideline is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using fewer animals and causing less suffering.[10][14] The test involves a stepwise procedure with fixed dose levels.
Protocol:
-
Animal Selection and Preparation: The preferred species is the rat.[10] Animals of a single sex (usually females) are used. Prior to dosing, animals are fasted (food, but not water, is withheld).[3]
-
Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[10] A single animal is dosed at a time, and the starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available data.[3]
-
Main Study: Groups of five animals per dose level are used.[3] Dosing is initiated at a level expected to produce some signs of toxicity without mortality. Subsequent groups are dosed at higher or lower fixed doses depending on the outcome of the previous group.[3]
-
Administration: The test substance is administered as a single oral dose via gavage.[3]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[3]
Figure 2. Simplified workflow for OECD 420 Acute Oral Toxicity test.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of these compounds is crucial for risk assessment and the development of safer alternatives.
The dose-limiting toxicity of Suramin is peripheral neuropathy.[19] The proposed mechanism involves damage to both axons and Schwann cells.[20] Suramin has been shown to accumulate in the sciatic nerve and bind to myelin P0 protein, leading to myelin disruption.[21] Additionally, Suramin can induce an influx of extracellular calcium (Ca2+) into dorsal root ganglia neurons, which may trigger apoptotic pathways.[19][22]
Figure 3. Proposed mechanism of Suramin-induced neurotoxicity.
Doxorubicin's clinical use is limited by its dose-dependent cardiotoxicity. A primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[13] This damages mitochondria and other cellular components in cardiomyocytes.[2] Doxorubicin also activates the p53 signaling pathway, which can inhibit the mTOR pathway, a key regulator of cell growth and survival, and induce apoptosis through the intrinsic pathway involving Bcl-2 family proteins and caspases.[2][23]
Figure 4. Key signaling pathways in Doxorubicin-induced cardiotoxicity.
While primarily targeting bacterial DNA gyrase and topoisomerase IV, Ciprofloxacin can also exert cytotoxic effects on mammalian cells.[12][24] This toxicity is often linked to the induction of oxidative stress, characterized by increased lipid peroxidation and depletion of glutathione (GSH).[11] Ciprofloxacin can also promote modifications in host cell DNA or chromatin through interactions with topoisomerase II, which can trigger the ATM/p53 pathway, leading to apoptosis.[25]
Figure 5. Mechanisms of Ciprofloxacin-induced cellular toxicity.
The primary toxicity associated with Penicillin G is hypersensitivity, which is an immune-mediated reaction.[26] Type I, IgE-mediated reactions are the most severe, leading to anaphylaxis.[27] Penicillin and its metabolites act as haptens, binding to host proteins to form immunogenic complexes.[17] This triggers the production of penicillin-specific IgE antibodies, which bind to mast cells and basophils.[17] Upon re-exposure, the allergen cross-links the bound IgE, causing degranulation and the release of inflammatory mediators like histamine.[27]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Penicillin allergy - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 10. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 14. Mechanism of suramin toxicity in stable myelinating dorsal root ganglion cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dynamed.com [dynamed.com]
- 17. Suramin inhibits the toxic effects of presynaptic neurotoxins at the mouse motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic administration of suramin induces neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 21. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. THE FACTS ABOUT PENICILLIN ALLERGY: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Penicillin allergy: Definition, treatment, and more [medicalnewstoday.com]
A Comparative Analysis of Suramin and its Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Cancer Compound Performance
In the landscape of pre-clinical cancer research, the rigorous validation of therapeutic compounds across various cell lines is paramount. This guide provides a comparative analysis of Suramin, a polysulfonated naphthylurea with known anti-cancer properties, against three alternative compounds: Gefitinib, Erlotinib, and Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This report details their mechanisms of action, summarizes their cytotoxic effects on different cancer cell lines, and provides comprehensive experimental protocols for key validation assays.
Mechanism of Action: A Tale of Four Compounds
Suramin exhibits a multifaceted mechanism of action. It is known to inhibit the binding of various growth factors, including Epidermal Growth factor (EGF), Platelet-derived growth factor (PDGF), and Transforming growth factor-beta (TGF-β), to their respective receptors.[1] This interference with crucial signaling pathways disrupts downstream processes that drive tumor growth and proliferation. Furthermore, Suramin can directly inhibit the activity of reverse transcriptase and enzymes within various cellular compartments.[1] It also modulates purinergic signaling, which plays a role in tumorigenesis.
Gefitinib and Erlotinib are both potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, they block the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[3][4] This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.
PPADS is primarily known as a non-selective antagonist of P2 purinergic receptors.[5] By blocking these receptors, PPADS interferes with ATP-mediated signaling, which has been implicated in various aspects of cancer progression, including cell proliferation, migration, and angiogenesis.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Suramin and its alternatives in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Prostate Cancer Cell Lines | Suramin | Gefitinib | Erlotinib |
| PC-3 | 0.5 - 1.0 x 10⁻⁴ M[6] | 50.2% inhibition at 10 µM[7] | - |
| DU 145 | 0.5 - 1.0 x 10⁻⁴ M[6] | 83.8% inhibition at 10 µM[7] | - |
| LNCaP | - | 55.2% inhibition at 10 µM[7] | - |
| Lung Cancer Cell Lines | Suramin | Gefitinib | Erlotinib |
| NCI-H187 (SCLC) | Stimulated proliferation at lower concentrations[8] | - | - |
| NCI-N417 (SCLC) | IC50: 130 to 3715 µM[8] | - | - |
| Transitional Carcinoma Cell Lines | Suramin |
| MBT2 | 250 to 400 µg/ml[9] |
| T24 | 250 to 400 µg/ml[9] |
| RT4 | 100 µg/ml[9] |
| TCCSUP | 250 to 400 µg/ml[9] |
Note: IC50 values are presented as reported in the cited literature. Direct statistical comparison is not feasible due to differing experimental setups.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Suramin, Gefitinib, Erlotinib, PPADS) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
Flow cytometer
-
Cancer cell lines of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in culture dishes and treat with the test compounds at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizing Molecular Interactions
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action for Suramin.
Caption: Mechanism of action for Gefitinib and Erlotinib.
Caption: Mechanism of action for PPADS.
References
- 1. Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of genes linked to gefitinib treatment in prostate cancer cell lines with or without resistance to androgen: a clue to application of gefitinib to hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of Surgumycin, a compound with multi-targeted inhibitory effects, and related drugs in the classes of growth factor inhibitors and P2 receptor antagonists. The information is intended to support research and development efforts in oncology.
I. Overview of Compared Drugs
This compound is a polyanionic compound that exhibits its anti-neoplastic properties through the inhibition of multiple signaling pathways. Its primary mechanisms of action include the antagonism of P2 purinergic receptors and the inhibition of growth factor binding to their respective receptors.[1][2] This dual activity makes it a compound of interest for cancers driven by these pathways.
For this comparative analysis, this compound is evaluated alongside:
-
ZD1839 (Iressa): A selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3][4] It represents a targeted approach to inhibiting a specific growth factor signaling pathway.
-
MRS2500: A selective P2Y1 receptor antagonist, representing a more targeted approach to purinergic receptor modulation.[5]
II. Dose-Response Data
The following table summarizes the dose-response data for this compound and the compared drugs from in vitro studies on various cancer cell lines.
| Drug | Drug Class | Cell Line | Endpoint | IC50 / EC50 | Reference |
| This compound | Growth Factor Inhibitor, P2 Receptor Antagonist | Human Lung Cancer Cell Lines | Growth Inhibition | 130 µM to 3715 µM | [6] |
| NCI-N417 (2% FCS) | Growth Inhibition | ~7.2 µM (calculated from 18x more cytotoxic) | [6] | ||
| NCI-H187, NCI-N417 | Proliferation | Stimulation at lower concentrations | [6] | ||
| ZD1839 (Iressa) | EGFR Tyrosine Kinase Inhibitor | GEO (Colon Cancer) | Growth Inhibition (Soft Agar) | ~0.5 µM | [3] |
| MCF-7 ADR (Breast Cancer) | Growth Inhibition (Soft Agar) | 0.15 µM | [3] | ||
| N87 (Gastric Cancer) | Growth Inhibition (Soft Agar) | 0.9 µM | [3] | ||
| MRS2500 | P2Y1 Receptor Antagonist | Human Platelets | Inhibition of ADP-induced aggregation | 0.95 nM | [5] |
Note: A clinical study with patients having advanced prostate cancer indicated no significant dose-response relationship for this compound in terms of survival or progression-free survival, though toxicity did increase with higher doses.[7]
III. Experimental Protocols
A. Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxicity of this compound in human lung cancer cell lines.[6]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, ZD1839) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Quantification of Growth Factor Secretion
This protocol is based on the methodology to assess the effect of ZD1839 on the production of angiogenic growth factors.[3]
-
Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with various concentrations of the test compound for a specified duration (e.g., 5 days).
-
Conditioned Media Collection: The cell culture supernatant (conditioned media) is collected and centrifuged to remove cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of specific growth factors (e.g., VEGF, bFGF, TGF-α) in the conditioned media are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The amount of secreted growth factor is normalized to the cell number or total protein content. The dose-dependent inhibition of growth factor secretion is then determined.
IV. Signaling Pathway and Experimental Workflow Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of growth factor production and angiogenesis in human cancer cells by ZD1839 (Iressa), a selective epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized study of three different doses of suramin administered with a fixed dosing schedule in patients with advanced prostate cancer: results of intergroup 0159, cancer and leukemia group B 9480 - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin Demonstrates In Vivo Efficacy in Xenograft Models, Offering a Compelling Alternative in Preclinical Cancer Research
For researchers and drug development professionals, preclinical in vivo studies are a critical step in validating novel anti-cancer agents. This guide provides a comparative analysis of Suramin's efficacy in xenograft models, presenting supporting experimental data and detailed methodologies to inform future research and development.
Recent preclinical studies have highlighted the potential of Suramin, a polysulfonated naphthylurea, as a potent anti-cancer agent. Its efficacy has been demonstrated in various xenograft models, where it has shown significant tumor growth inhibition. This guide will delve into the in vivo performance of Suramin, comparing it with established chemotherapeutic agents and elucidating its mechanism of action through detailed experimental data and visual diagrams.
Comparative Efficacy of Suramin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In a study utilizing a non-small cell lung cancer (NSCLC) xenograft model with A549 cells, the anti-tumor activity of Suramin was evaluated both as a single agent and in combination with the standard chemotherapy drug, Docetaxel. The results, as summarized in the table below, indicate that while Suramin alone had no significant tumor-inhibiting activity at the tested dose, it markedly enhanced the efficacy of Docetaxel.
| Treatment Group | Dosage | Tumor Growth/Regression | Reduction in Viable Cell Density | Reduction in Proliferating Fraction | Increase in Apoptotic Fraction |
| Vehicle Control | N/A | 75% growth in 14 days | - | - | - |
| Suramin | 10 mg/kg | No significant activity | - | - | - |
| Docetaxel | 10 mg/kg | 15% tumor regression | 40% | 40% | 4-fold |
| Suramin + Docetaxel | 10 mg/kg (each) | 31% tumor regression | Additional 15-25% | Additional 15-25% | Additional 2.5-fold |
Data compiled from a study on chemotherapy-pretreated A549 xenograft tumors.[1]
The combination of Suramin and Docetaxel resulted in a greater extent of tumor regression (31%) compared to Docetaxel alone (15%).[1] Furthermore, the combination therapy led to a more significant reduction in viable cell density and the fraction of proliferating cells, along with a substantial increase in apoptosis.[1] These findings suggest a synergistic relationship between Suramin and Docetaxel, where Suramin potentiates the cytotoxic effects of the chemotherapy agent.
Mechanism of Action: Targeting Growth Factor Signaling Pathways
Suramin's anti-cancer activity is attributed to its ability to inhibit the binding of various growth factors to their receptors on the cell surface. These growth factors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF), play a crucial role in tumor growth, proliferation, and angiogenesis. By blocking these interactions, Suramin disrupts the downstream signaling cascades that promote cancer progression.
Experimental Protocols
The following is a detailed methodology for a representative in vivo xenograft study evaluating the efficacy of Suramin.
1. Cell Line and Animal Model:
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: Athymic nude mice.
2. Tumor Implantation:
-
A549 cells are cultured and harvested.
-
A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Vehicle Control: Administered with a saline solution.
-
Suramin Group: Treated with Suramin (e.g., 10 mg/kg) via intravenous injection.
-
Docetaxel Group: Treated with Docetaxel (e.g., 10 mg/kg) via intravenous injection.
-
Combination Group: Treated with both Suramin and Docetaxel at their respective doses.
-
Treatments are administered on a predefined schedule (e.g., twice weekly for 3 weeks).[1]
4. Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis, including immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
The presented data underscores the potential of Suramin as a valuable agent in oncology research, particularly in combination therapies. Its ability to enhance the efficacy of standard chemotherapeutics in xenograft models warrants further investigation to translate these preclinical findings into clinical applications. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the design of future studies exploring the full therapeutic potential of Suramin.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Surgumycin
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Surgumycin, a carbonyl-conjugated pentaenic antibiotic, requires careful handling and adherence to specific disposal protocols due to its biological activity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, ensuring operational safety and regulatory compliance.
I. This compound: Chemical and Safety Profile
| Chemical Properties | |
| CAS Number | 51938-50-2[1] |
| Molecular Formula | C36H60O11[1] |
| Molecular Weight | 668.86 g/mol [1] |
| Appearance | Solid |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1] |
| Safety Information | |
| Hazard Classification | Not classified as a hazardous substance or mixture according to available safety data sheets for similar research chemicals.[2][3] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact. |
| First Aid: Inhalation | Move the person to fresh air.[2][3] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2][3] |
| First Aid: Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2][3] |
| Spill Response | Avoid dust formation. Take up dry and dispose of properly. Cover drains and prevent entry into the sewer system.[2][3] |
Note: this compound is intended for research use only and is not for human or veterinary use.[1]
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol is based on best practices for the disposal of antibiotic waste in a laboratory setting. Given the absence of specific guidelines for this compound, this procedure is adapted from established protocols for similar antibiotic compounds, such as Minimycin, to ensure a high standard of safety.[4]
Objective: To safely segregate, collect, and prepare this compound waste for final disposal by a licensed environmental health and safety (EHS) provider.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste containers
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Spill containment and cleanup kit
Procedure:
-
Segregation and Collection of Waste Streams:
-
Solid Waste:
-
Collect all materials that have come into direct contact with solid this compound, including unused powder, contaminated PPE (gloves, weigh boats, pipette tips), and lab paper, in a designated hazardous waste container.
-
The container must be sealed and clearly labeled "Hazardous Waste: this compound (Solid)" with the date of initial waste addition.
-
-
Concentrated and Stock Solutions:
-
All concentrated and stock solutions of this compound are to be treated as hazardous chemical waste.
-
Collect these solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Label the container "Hazardous Waste: this compound (Liquid)" and specify the solvent and approximate concentration.
-
-
Dilute Liquid Waste:
-
This category includes waste from cell culture media and experimental buffer solutions containing this compound.
-
Collect this waste in a separate, clearly labeled, and sealed hazardous waste container.
-
Crucially, never dispose of antibiotic-containing solutions down the drain. [4][5] This practice can contribute to the development of antibiotic-resistant microorganisms and harm aquatic ecosystems.[4]
-
-
-
In-Lab Pre-treatment (Optional and for Dilute Aqueous Waste Only):
-
For large volumes of dilute aqueous waste, in-laboratory inactivation can reduce the biological hazard level before collection. A common method for antibiotics is chemical hydrolysis.
-
Note: This step should only be performed by trained personnel and in accordance with your institution's EHS guidelines.
-
Example Hydrolysis Protocol (to be adapted and validated for this compound):
-
Adjust the pH of the aqueous waste to >10 using a suitable base (e.g., sodium hydroxide).
-
Allow the solution to stand for a minimum of 6 hours to facilitate the degradation of the antibiotic.[4]
-
Neutralize the solution to a pH between 6 and 8.
-
Transfer the treated and neutralized solution to a designated hazardous waste container for collection.
-
-
-
Final Disposal:
-
All this compound waste, regardless of pre-treatment, must be disposed of through your institution's certified EHS program.
-
Store all sealed and labeled hazardous waste containers in a designated, secure area until they are collected.
-
The recommended final disposal method for antibiotic waste is high-temperature incineration by a licensed waste disposal facility.[4]
-
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different this compound waste streams.
Caption: Decision workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
